molecular formula C10H9BrO2 B1267349 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one CAS No. 5411-61-0

4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one

Cat. No.: B1267349
CAS No.: 5411-61-0
M. Wt: 241.08 g/mol
InChI Key: OJDMKCLDADYDRL-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10995. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-7-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDMKCLDADYDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278998
Record name 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
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Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-61-0
Record name 5411-61-0
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Record name 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
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Record name 4-Bromo-7-methoxy-1-indanone
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Foundational & Exploratory

4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative. Compounds of this class are recognized as important synthetic intermediates in the preparation of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1] The presence of a bromine atom and a methoxy group on the aromatic ring, along with the ketone functionality, offers multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of the known chemical properties, a detailed synthetic protocol, and a proposed workflow for the characterization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 5411-61-0
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
Appearance Solid
Melting Point 134-138 °C
Boiling Point 368.8 °C at 760 mmHg[2]
Storage Temperature 2-8°C

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

  • 7-methoxy-2,3-dihydro-1H-inden-1-one

  • N-bromosuccinimide (NBS)

  • Benzene (or a suitable alternative solvent such as acetonitrile)

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve 7-methoxy-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in benzene.

  • To this solution, add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Stir the resulting slurry for 30 minutes.

  • Collect the crude this compound by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the aromatic bromine, the methoxy group, and the ketone. The bromine atom is susceptible to substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse substituents at this position.[1] The ketone functionality can undergo reduction to an alcohol or can be a site for nucleophilic addition reactions.

While there is no specific information in the reviewed literature regarding the biological activity or drug development applications of this compound, its structural motif is present in molecules with reported biological activities. For instance, indanone derivatives have been investigated as potential kinase inhibitors.[3] Therefore, this compound serves as a valuable building block for the synthesis of libraries of compounds for screening in drug discovery programs.

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates the proposed synthetic route to this compound.

Synthesis_Pathway 7-methoxy-2,3-dihydro-1H-inden-1-one 7-methoxy-2,3-dihydro-1H-inden-1-one This compound This compound 7-methoxy-2,3-dihydro-1H-inden-1-one->this compound Bromination NBS, AIBN NBS, AIBN NBS, AIBN->7-methoxy-2,3-dihydro-1H-inden-1-one

Caption: Proposed synthesis of the target compound.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the synthesis and characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reaction Bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one Start->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Product Purification->Product NMR 1H and 13C NMR Spectroscopy Product->NMR Structural Elucidation MS Mass Spectrometry Product->MS Molecular Weight Confirmation IR Infrared Spectroscopy Product->IR Functional Group Identification MP Melting Point Analysis Product->MP Purity Assessment

Caption: Workflow for synthesis and characterization.

Safety Information

This compound is classified with the GHS07 pictogram and the signal word "Warning". The hazard statement associated with this compound is H302: Harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed when handling this chemical. Work in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of novel compounds for various research fields, including drug discovery. This technical guide provides a summary of its known properties, a detailed synthetic protocol, and a workflow for its characterization to aid researchers in its synthesis and utilization. Further studies are warranted to explore the full potential of this and related indanone derivatives.

References

4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one CAS number 5411-61-0

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5411-61-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in synthetic organic chemistry with potential applications in drug discovery.

Chemical Properties and Data

This compound is a halogenated and methoxylated derivative of indanone. Its chemical structure and properties make it a versatile building block for the synthesis of more complex molecules.

PropertyValue
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
IUPAC Name This compound
Appearance Solid
Melting Point 134-138 °C
Storage Temperature 2-8°C

Synthesis

The primary route for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid precursor. This reaction is a classic and effective method for forming the five-membered ring of the indanone system.

A plausible synthetic workflow is outlined below:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 3-(m-methoxyphenyl)propionic_acid 3-(m-methoxyphenyl)propionic acid Bromination Electrophilic Aromatic Bromination 3-(m-methoxyphenyl)propionic_acid->Bromination Br2 Bromine (Br₂) Br2->Bromination 3-(2-bromo-5-methoxyphenyl)propanoic_acid 3-(2-bromo-5-methoxyphenyl)propanoic acid Bromination->3-(2-bromo-5-methoxyphenyl)propanoic_acid Formation of Precursor Cyclization Intramolecular Friedel-Crafts Acylation 3-(2-bromo-5-methoxyphenyl)propanoic_acid->Cyclization Target_Compound This compound Cyclization->Target_Compound Ring Closure

Caption: Synthetic workflow for this compound.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a general procedure adapted from known syntheses of similar 1-indanone derivatives.

Materials:

  • 3-(2-bromo-5-methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and phosphorus pentoxide

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-bromo-5-methoxyphenyl)propanoic acid in dichloromethane.

  • Acid Addition: Slowly add polyphosphoric acid (or the methanesulfonic acid/phosphorus pentoxide mixture) to the solution. The amount of acid should be sufficient to act as both the catalyst and the solvent.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Spectral Data (Predicted)

Data Type Predicted Values
¹H NMR Aromatic protons: Two doublets in the range of δ 7.0-7.5 ppm. Methylene protons (indenone ring): Two triplets around δ 2.5-3.0 ppm. Methoxy protons: A singlet around δ 3.9 ppm.
¹³C NMR Carbonyl carbon: A peak around δ 200-205 ppm. Aromatic carbons: Peaks in the range of δ 110-160 ppm. Methylene carbons: Peaks around δ 25-40 ppm. Methoxy carbon: A peak around δ 56 ppm.
Mass Spec The mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a monobrominated compound. The expected m/z values would be approximately 240 and 242.
IR C=O stretch (ketone): A strong absorption band around 1700-1720 cm⁻¹. C-O stretch (ether): An absorption band around 1250 cm⁻¹. Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹. Aliphatic C-H stretch: Peaks around 2850-2960 cm⁻¹. C-Br stretch: An absorption in the fingerprint region.

Applications in Drug Development

Indanone derivatives are important scaffolds in medicinal chemistry. This compound, with its reactive bromine atom and modifiable ketone group, serves as a valuable precursor for the synthesis of biologically active molecules.

Precursor for CFTR Modulators

One of the significant potential applications of this compound is in the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene cause cystic fibrosis. Small molecules that can correct the function of the mutant CFTR protein are a major focus of drug development.

The synthesis of complex CFTR modulators, such as Tezacaftor, often involves the construction of a substituted indole core. Indanone derivatives can be elaborated into such indole structures. The workflow below illustrates a conceptual pathway from an indanone precursor to a potential CFTR modulator.

G Indanone_Precursor 4-Bromo-7-methoxy- 2,3-dihydro-1H-inden-1-one Functionalization Functional Group Interconversion Indanone_Precursor->Functionalization Indole_Formation Indole Synthesis (e.g., Fischer, Bischler) Functionalization->Indole_Formation Substituted_Indole Substituted Indole Core Indole_Formation->Substituted_Indole Coupling Coupling with Side Chains Substituted_Indole->Coupling CFTR_Modulator CFTR Modulator (e.g., Tezacaftor analog) Coupling->CFTR_Modulator

Caption: Conceptual workflow for the synthesis of a CFTR modulator from an indanone precursor.

CFTR Signaling Pathway

The CFTR protein is an ion channel, and its function is regulated by complex signaling pathways within the cell. Modulators can act as correctors, which help the misfolded protein to traffic to the cell membrane, or as potentiators, which enhance the channel's opening probability.

Below is a simplified diagram of the CFTR signaling pathway and the points of intervention for modulators.

G cluster_0 Cellular Processes cluster_1 Drug Intervention Synthesis CFTR Gene Transcription & Translation Folding Protein Folding (Endoplasmic Reticulum) Synthesis->Folding Trafficking Trafficking to Cell Membrane Folding->Trafficking Function Ion Channel Function Trafficking->Function Correctors Correctors (e.g., Tezacaftor) Correctors->Folding Aids proper folding Potentiators Potentiators (e.g., Ivacaftor) Potentiators->Function Enhances channel opening

Caption: Simplified CFTR signaling pathway and modulator intervention points.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Information
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

References

A Technical Guide to 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone of significant interest in medicinal chemistry. The indanone scaffold is recognized as a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] This guide covers the molecule's physicochemical properties, a representative synthetic protocol, and its potential applications in drug discovery, particularly in the context of kinase inhibition and other therapeutic areas.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic ketone. The core structure consists of a benzene ring fused to a five-membered cyclopentanone ring. It is further functionalized with a bromine atom at position 4 and a methoxy group at position 7. These substitutions provide handles for further chemical modification and influence the molecule's electronic properties and biological activity.

Key quantitative data and identifiers for the molecule are summarized below.

PropertyValueReference
CAS Number 5411-61-0[3]
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
Appearance Solid
Melting Point 134-138 °C
Boiling Point 368.8°C at 760 mmHg[4]
Storage Temperature 2-8°C
SMILES String COc1ccc(Br)c2CCC(=O)c12
InChI Key OJDMKCLDADYDRL-UHFFFAOYSA-N

Spectroscopic data, including ¹H NMR, ¹³C NMR, LC-MS, and HPLC, are available from various commercial suppliers to confirm structural integrity and purity.[3]

Synthesis and Experimental Protocols

Representative Protocol: Free-Radical Bromination of a Methoxy-Substituted Indanone

This protocol describes a plausible method for synthesizing the title compound starting from 7-methoxy-2,3-dihydro-1H-inden-1-one.

Materials:

  • 7-methoxy-2,3-dihydro-1H-inden-1-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Benzene (or a suitable alternative solvent like carbon tetrachloride)

  • Water (for workup)

Procedure:

  • Dissolve 7-methoxy-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in benzene.

  • To this solution, add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN at room temperature.[6]

  • Stir the reaction mixture for approximately 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, remove the solvent by distillation under reduced pressure.[6]

  • Add water to the residue to form a slurry. Stir for 30 minutes.[6]

  • Collect the crude product by vacuum filtration, washing with water.

  • Dry the collected solid to yield this compound. Further purification can be achieved by recrystallization if necessary.

G Diagram 1: Representative Synthesis Workflow cluster_reactants Reactants Start 7-methoxy-1-indanone Reaction Reaction Mixture (Benzene, 15h, RT) Start->Reaction Reagents NBS & AIBN Reagents->Reaction Workup Solvent Removal & Water Quench Reaction->Workup Purification Vacuum Filtration Workup->Purification Product Final Product: 4-Bromo-7-methoxy-1-indanone Purification->Product

Caption: Diagram 1: Representative Synthesis Workflow

Potential Biological Activity and Applications

The 1-indanone scaffold is a versatile core for developing therapeutics targeting a wide range of diseases.[7][8] Derivatives have shown potent activity as antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents.[7][8] They are also explored for treating neurodegenerative conditions like Alzheimer's disease.[1][2]

Application in Kinase Inhibitor Development:

A particularly promising application for functionalized indanones is in the development of protein kinase inhibitors for oncology.[6] The planar structure of the indanone core is well-suited to interact with the hinge region of a kinase's ATP-binding pocket, a critical interaction for many inhibitors.[6]

The bromination at the C4 position, as in this compound, is a key strategic step. The bromine atom serves as a versatile chemical handle for introducing further substituents via cross-coupling reactions (e.g., Suzuki coupling).[9] This allows for the systematic modification of the molecule to enhance potency and achieve selectivity for a specific kinase target.[6] The methoxy group at C7 also influences the electronic properties and can be involved in additional interactions within the binding site. This strategic functionalization is crucial for optimizing the lead compound into a clinical candidate.

G Diagram 2: Logic of Indanone Core in Kinase Inhibition Core 1-Indanone Scaffold Hbond Forms Key H-Bonds with Kinase Hinge Core->Hbond Bromo C4-Bromine Atom Core->Bromo Inhibition Baseline Kinase Inhibition Hbond->Inhibition Func Versatile Handle for Further Functionalization (e.g., Suzuki Coupling) Bromo->Func Selectivity Modulation of Potency & Target Selectivity Func->Selectivity Inhibition->Selectivity Candidate Optimized Therapeutic Candidate Selectivity->Candidate

Caption: Diagram 2: Logic of Indanone Core in Kinase Inhibition

Conclusion

This compound is a valuable chemical entity for drug discovery and development. Its substituted indanone core provides a proven scaffold for biological activity, while the bromine and methoxy groups offer opportunities for extensive medicinal chemistry optimization. Its primary potential lies in its use as an intermediate for creating libraries of compounds, particularly for screening against protein kinase targets in the pursuit of novel anticancer therapeutics. The synthetic accessibility and strategic functionalization make it a compound of high interest for researchers in the field.

References

Spectroscopic and Synthetic Profile of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodologies related to the chemical compound 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one (also known as 4-Bromo-7-methoxy-1-indanone), CAS Number 5411-61-0. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide presents expected spectroscopic values based on chemical structure and available data for analogous compounds. Detailed experimental protocols for synthesis and characterization are also provided.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₉BrO₂ Molecular Weight: 241.08 g/mol CAS Number: 5411-61-0[1]

Physical Properties:

  • Form: Solid

  • Melting Point: 134-138 °C

  • Storage Temperature: 2-8°C

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.4-7.6d1HAromatic H (Position 5)
~6.9-7.1d1HAromatic H (Position 6)
~3.9s3HMethoxy (-OCH₃)
~3.0-3.2t2HMethylene (-CH₂-, Position 3)
~2.7-2.9t2HMethylene (-CH₂-, Position 2)
¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon TypeAssignment
~205C=OCarbonyl (Position 1)
~155-160CAromatic C-O (Position 7)
~140-145CAromatic C (Position 7a)
~135-140CAromatic C (Position 3a)
~125-130CHAromatic CH (Position 6)
~115-120CHAromatic CH (Position 5)
~110-115CAromatic C-Br (Position 4)
~55-60CH₃Methoxy (-OCH₃)
~35-40CH₂Methylene (-CH₂-, Position 3)
~25-30CH₂Methylene (-CH₂-, Position 2)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityFunctional Group
~1700-1720StrongC=O (Ketone)
~1580-1600MediumC=C (Aromatic)
~1250-1300StrongC-O (Aryl ether)
~1000-1100MediumC-O (Methoxy)
~550-650MediumC-Br
Mass Spectrometry (MS) (Predicted)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

m/zInterpretation
240/242[M]⁺ molecular ion peak (presence of Br isotopes)
212/214[M-CO]⁺
184/186[M-CO-C₂H₄]⁺
133[M-Br-CO]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one. The following is a general procedure adapted from the synthesis of a similar compound.[2][3]

Materials:

  • 7-methoxy-2,3-dihydro-1H-inden-1-one

  • N-Bromosuccinimide (NBS)

  • Benzene (or a suitable alternative solvent like acetonitrile)

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Water

Procedure:

  • Dissolve 7-methoxy-2,3-dihydro-1H-inden-1-one in benzene.

  • Add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN to the solution at room temperature.

  • Stir the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and stir the resulting slurry for 30 minutes.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data is processed to determine chemical shifts (δ), coupling constants (J), and multiplicities.

Infrared (IR) Spectroscopy:

  • The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) can be performed using an ESI or EI source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow start Start: 7-methoxy-1-indanone synthesis Bromination with NBS/AIBN start->synthesis workup Workup & Purification synthesis->workup product 4-Bromo-7-methoxy-1-indanone workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Data Analysis & Structure Confirmation nmr->data ir->data ms->data

Caption: Synthesis and Spectroscopic Characterization Workflow.

References

Technical Guide: Spectroscopic Analysis of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[1] The data was acquired on a Bruker 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]

Table 1: ¹H NMR Data for 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.64s1HAr-H
3.97s3HOCH₃
3.88s3HOCH₃
2.87–2.84m2HCH₂
2.55–2.52m2HCH₂

Table 2: ¹³C NMR Data for 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

Chemical Shift (δ, ppm)Assignment
201.62C=O
162.29Ar-C
158.85Ar-C
157.96Ar-C
120.11Ar-C
99.75Ar-C
96.44Ar-C
57.66OCH₃
56.55OCH₃
37.01CH₂
27.31CH₂

Experimental Protocols

The following section details the synthetic procedure for 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, which can be adapted for the synthesis of related compounds.

Synthesis of 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[1]

Materials:

  • 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Benzene

  • Water

Procedure:

  • A solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 5.2 mmol) was prepared in benzene (15 mL).

  • To this solution, N-bromosuccinimide (0.93 g, 5.2 mmol) and a catalytic amount of azobisisobutyronitrile were added at room temperature.

  • The reaction mixture was stirred for 15 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the benzene was removed by distillation.

  • Water was added to the residue, and the resulting slurry was stirred for 30 minutes.

  • The crude product, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, was collected by vacuum filtration.

  • The collected solid was dried on the filter by the continued application of vacuum for an additional 30 minutes.

Yield: 1.27 g of an off-white solid (4.7 mmol, 90%).[1]

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectra were acquired using a Bruker 400 MHz spectrometer.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for analysis. Chemical shifts are reported in parts per million (ppm).

Molecular Structure Visualization

The following diagram illustrates the molecular structure of the target compound, 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one.

Caption: Molecular structure of this compound.

References

Synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of the indanone core, followed by regioselective bromination. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

I. Overview of the Synthesis Pathway

The synthesis of this compound is proposed to proceed via two key transformations:

  • Formation of 7-methoxy-2,3-dihydro-1H-inden-1-one: This intermediate can be synthesized through the intramolecular Friedel-Crafts acylation of 3-(2-methoxyphenyl)propanoic acid. However, direct cyclization of the carboxylic acid can be challenging. A more reliable method involves the conversion of the carboxylic acid to its corresponding acyl chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst. An alternative and potentially higher-yielding approach is the methylation of commercially available 7-hydroxy-2,3-dihydro-1H-inden-1-one.

  • Bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one: The second step involves the electrophilic aromatic substitution of the methoxy-activated indanone ring. The use of a mild brominating agent such as N-bromosuccinimide (NBS) is anticipated to afford the desired 4-bromo product with good regioselectivity, directed by the ortho-para activating methoxy group.

II. Experimental Protocols

Step 1: Synthesis of 7-methoxy-2,3-dihydro-1H-inden-1-one

Method A: Intramolecular Friedel-Crafts Acylation

  • Acid Chloride Formation: To a solution of 3-(2-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours or until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-(2-methoxyphenyl)propanoyl chloride.

  • Cyclization: The crude acyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. Aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise, and the reaction is stirred at 0 °C for 1 hour, then at room temperature for 3 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to give 7-methoxy-2,3-dihydro-1H-inden-1-one.

Method B: Methylation of 7-hydroxy-2,3-dihydro-1H-inden-1-one

  • A mixture of 7-hydroxy-2,3-dihydro-1H-inden-1-one (1.0 eq), anhydrous potassium carbonate (1.5 eq), and methyl iodide (1.2 eq) in anhydrous acetone is stirred at room temperature for 24 hours.

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford 7-methoxy-2,3-dihydro-1H-inden-1-one.

Step 2: Synthesis of this compound
  • To a solution of 7-methoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride, N-bromosuccinimide (NBS, 1.05 eq) is added.

  • A catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), can be added if the reaction is sluggish.

  • The reaction mixture is stirred at room temperature or gently heated (50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with saturated sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

III. Data Presentation

StepReactantsReagents and ConditionsProductYield (%)
1A3-(2-methoxyphenyl)propanoic acid1. Oxalyl chloride, DMF (cat.), DCM, 0 °C to rt. 2. AlCl₃, DCM, 0 °C to rt.7-methoxy-2,3-dihydro-1H-inden-1-oneModerate
1B7-hydroxy-2,3-dihydro-1H-inden-1-oneMethyl iodide, K₂CO₃, acetone, rt.7-methoxy-2,3-dihydro-1H-inden-1-oneGood
27-methoxy-2,3-dihydro-1H-inden-1-oneN-bromosuccinimide (NBS), CHCl₃ or CCl₄, rt or heat.This compoundGood

IV. Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 7-methoxy-2,3-dihydro-1H-inden-1-one cluster_step2 Step 2: Bromination A 3-(2-methoxyphenyl)propanoic acid C 7-methoxy-2,3-dihydro-1H-inden-1-one A->C 1. (COCl)₂, DMF 2. AlCl₃ B 7-hydroxy-2,3-dihydro-1H-inden-1-one B->C CH₃I, K₂CO₃ D This compound C->D NBS

Caption: Proposed synthesis pathway for this compound.

An In-depth Technical Guide on the Core Mechanism of Action of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothesized mechanism of action for 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one. Due to a lack of direct experimental evidence in the public domain, this guide is based on the known biological activities of structurally related compounds and the general therapeutic potential of the 1-indanone chemical scaffold. The experimental data and protocols presented are illustrative and intended to serve as a framework for future investigation.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective properties.[1] this compound is a synthetic derivative of this class. While direct studies on its mechanism of action are not currently available, its structural features—a halogenated aromatic ring and a methoxy group—are common in bioactive molecules. For instance, other brominated and methoxylated aromatic compounds have been shown to exhibit anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.[2] This guide proposes a plausible mechanism of action for this compound, focusing on its potential as an inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation.

Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

We hypothesize that this compound exerts anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, and its aberrant activation is implicated in numerous diseases. The proposed mechanism posits that the compound acts as an inhibitor of an upstream kinase, such as IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes.

Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) This compound This compound This compound->IKK Complex Inhibits IκBα->NF-κB (p65/p50) Sequesters Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Degraded Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow for Mechanism Validation

To validate the hypothesized mechanism of action, a structured experimental workflow is proposed. This workflow progresses from broad, cell-based phenotypic assays to more specific target engagement and in vivo efficacy studies.

Experimental Workflow Diagram

G A Cell-based Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) B Measure Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6 via ELISA) A->B C Western Blot Analysis of NF-κB Pathway (p-IκBα, total IκBα, nuclear p65) B->C If active D In Vitro Kinase Assay (IKKβ inhibition) C->D If pathway is inhibited E Target Engagement Assay in Cells (e.g., Cellular Thermal Shift Assay) D->E If kinase is inhibited F In Vivo Animal Model of Inflammation (e.g., LPS-induced endotoxemia) E->F If target is engaged G Measure Inflammatory Markers in Vivo (e.g., plasma cytokines, tissue histology) F->G

Caption: Proposed experimental workflow for mechanism of action validation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that would be expected if this compound acts according to the proposed mechanism.

Assay TypeParameter MeasuredHypothetical Value
Cell-based Cytokine ReleaseIC50 for TNF-α inhibition in macrophages2.5 µM
Cell-based Cytokine ReleaseIC50 for IL-6 inhibition in macrophages3.1 µM
In Vitro Kinase AssayIC50 for IKKβ inhibition0.8 µM
Western Blot AnalysisIC50 for inhibition of IκBα phosphorylation2.2 µM
In Vivo EfficacyED50 for reduction of plasma TNF-α10 mg/kg

Detailed Experimental Protocols

Protocol 1: In Vitro IKKβ Kinase Assay

This protocol describes a representative in vitro kinase assay to determine the direct inhibitory effect of this compound on the activity of recombinant human IKKβ.

Materials:

  • Recombinant human IKKβ (e.g., from MilliporeSigma)

  • IKKβ substrate peptide (e.g., IκBα peptide)

  • ATP, kinase buffer, and stop solution

  • This compound

  • Staurosporine (positive control)

  • 384-well assay plates

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, typically from 100 µM to 1 nM. Also, prepare a serial dilution of staurosporine as a positive control.

  • In a 384-well plate, add 5 µL of the compound dilutions. For control wells, add 5 µL of DMSO.

  • Add 10 µL of a solution containing recombinant IKKβ and the IκBα substrate peptide in kinase buffer to each well.

  • Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for IKKβ.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding 25 µL of the Kinase-Glo® reagent to each well. This reagent also measures the remaining ATP, which is inversely proportional to kinase activity.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot for IκBα Phosphorylation and Degradation

This protocol details the procedure for assessing the effect of the compound on the phosphorylation and degradation of IκBα in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM, fetal bovine serum, and penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imager.

  • Strip the membrane and re-probe for total IκBα and β-actin (as a loading control).

  • Quantify the band intensities using image analysis software and normalize the levels of phosphorylated and total IκBα to the loading control.

Conclusion

While further experimental validation is required, the available evidence from related compounds suggests that this compound is a promising candidate for development as an anti-inflammatory agent. The hypothesized mechanism of action, centered on the inhibition of the NF-κB pathway, provides a solid foundation for future research. The experimental workflows and protocols outlined in this guide offer a clear path forward for elucidating the precise molecular interactions and therapeutic potential of this compound. Successful validation of this hypothesis could position this compound as a lead compound for the development of novel treatments for a range of inflammatory disorders.

References

Biological Activity of 4-bromo-7-methoxy-indenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-bromo-7-methoxy-indenone. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes information from studies on structurally related indanone derivatives to infer its likely biological profile. The indanone scaffold is a well-established pharmacophore with demonstrated potential in oncology, neurology, and inflammatory diseases. This guide presents available quantitative data for closely related compounds, details relevant experimental protocols for biological evaluation, and visualizes key signaling pathways potentially modulated by this class of molecules.

Introduction

The indanone core, a fused bicyclic ketone, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The substitution pattern on the aromatic and cyclopentenone rings significantly influences the pharmacological properties of these derivatives. The presence of a bromine atom at the 4-position and a methoxy group at the 7-position of the indenone ring in 4-bromo-7-methoxy-indenone suggests the potential for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and neuroprotective effects. This document aims to provide a detailed technical resource for researchers interested in the further investigation and development of this compound.

Potential Biological Activities and Quantitative Data

Table 1: Inhibitory Activity of Bromo-Indanone Imine Derivatives on Cancer Cell Lines [1]

Compound IDInhibition Rate (%) on SJSA-1 CellsIC₅₀ (µM) on SJSA-1 Cells
I-1HH96.41 ± 1.3913.01
I-2FH86.34 ± 0.37Not Determined
I-3ClH98.39 ± 0.073.43
I-4 Br H 91.67 ± 1.71 6.12
I-5HF97.47 ± 0.518.73
I-6HCl99.03 ± 0.174.88
I-7HCF₃93.72 ± 3.0710.21
I-8HCOOCH₃98.85 ± 0.435.56

Data extracted from Chinese Patent CN113292448B. The patent indicates these compounds also show inhibitory effects on colorectal adenocarcinoma and breast cancer cells, though specific data was not provided in the available text.

Postulated Mechanisms of Action and Signaling Pathways

Based on the activities of related substituted indanones and halo-methoxy flavonoids, 4-bromo-7-methoxy-indenone may exert its biological effects through various mechanisms.

Anticancer Activity

The anticancer potential of indanone derivatives has been linked to the inhibition of key cellular processes and signaling pathways. A plausible mechanism of action for 4-bromo-7-methoxy-indenone could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1β IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Indenone 4-Bromo-7-methoxy-indenone Indenone->IKK_Complex Potential Inhibition Target_Genes Target Gene Expression NF_kB_n->Target_Genes Binds to DNA Cell_Response Inflammation Proliferation Survival Target_Genes->Cell_Response

Potential inhibition of the NF-κB signaling pathway.
Anti-Inflammatory Activity

The anti-inflammatory properties of many indanone derivatives are also linked to the inhibition of the NF-κB pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6. Additionally, some indanones are known inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Neuroprotective Effects

The indanone scaffold is present in the acetylcholinesterase (AChE) inhibitor Donepezil, used in the treatment of Alzheimer's disease. This suggests that 4-bromo-7-methoxy-indenone could potentially exhibit inhibitory activity against AChE or other enzymes relevant to neurodegenerative diseases, such as monoamine oxidase B (MAO-B).

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 4-bromo-7-methoxy-indenone are provided below. These are generalized procedures based on standard assays used for screening similar compounds.

In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer, SJSA-1 for osteosarcoma)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 4-bromo-7-methoxy-indenone (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of 4-bromo-7-methoxy-indenone in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Anti-Inflammatory Activity (Nitric Oxide Assay in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • 4-bromo-7-methoxy-indenone (dissolved in DMSO)

  • Griess reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of 4-bromo-7-methoxy-indenone for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition.

Acetylcholinesterase (AChE) Inhibition Assay

This assay assesses the potential of the compound to inhibit the activity of AChE.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer

  • 4-bromo-7-methoxy-indenone (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Add phosphate buffer, DTNB, and different concentrations of 4-bromo-7-methoxy-indenone to the wells of a 96-well plate.

  • Add the AChE enzyme solution to each well and incubate.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activity of a novel compound like 4-bromo-7-methoxy-indenone.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Initial Biological Screening cluster_detailed Detailed Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of 4-bromo-7-methoxy-indenone Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->Cytotoxicity Anti_Inflammatory Anti-inflammatory Screening (e.g., NO Assay) Purification->Anti_Inflammatory Enzyme_Inhibition Enzyme Inhibition Screening (e.g., AChE, COX-2) Purification->Enzyme_Inhibition Dose_Response Dose-Response Studies (IC₅₀/EC₅₀ Determination) Cytotoxicity->Dose_Response Anti_Inflammatory->Dose_Response Enzyme_Inhibition->Dose_Response Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) SAR Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR Dose_Response->Pathway_Analysis Animal_Models Testing in Animal Models (e.g., Xenograft, Inflammation Models) SAR->Animal_Models

A generalized experimental workflow for biological activity screening.

Conclusion

While direct experimental evidence for the biological activity of 4-bromo-7-methoxy-indenone is currently lacking in the public domain, the well-documented activities of structurally similar indanone derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The presence of the bromo and methoxy substituents offers opportunities for diverse chemical interactions with biological targets. Based on the available data for related compounds, this indenone derivative is a promising candidate for screening in anticancer, anti-inflammatory, and neuroprotective assays. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for initiating such investigations. Further research is warranted to elucidate the specific biological profile of 4-bromo-7-methoxy-indenone and to determine its potential for future drug development.

References

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, characterized by a fused benzene and cyclopentanone ring system, is a privileged structure in medicinal chemistry. Its rigid framework provides a valuable template for the design of small molecules with a wide array of biological activities. Substituted indanones have garnered significant attention for their potential as anticancer, neuroprotective, and anti-inflammatory agents. This technical guide focuses on a specific derivative, 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, providing a comprehensive overview of its synthesis, chemical properties, and potential biological significance based on the current literature.

Synthesis and Chemical Properties

The synthesis of this compound is most effectively achieved through an intramolecular Friedel-Crafts acylation of its precursor, 3-(2-bromo-5-methoxyphenyl)propanoic acid. This acid is commercially available, making the synthesis of the target indanone readily accessible.

Synthetic Workflow

The overall synthetic strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by an intramolecular cyclization promoted by a Lewis acid, such as aluminum chloride.

Synthetic_Workflow cluster_start Starting Material cluster_reaction1 Acyl Chloride Formation cluster_reaction2 Intramolecular Friedel-Crafts Acylation 3-(2-bromo-5-methoxyphenyl)propanoic acid 3-(2-bromo-5-methoxyphenyl)propanoic acid reagent1 Thionyl Chloride (SOCl2) 3-(2-bromo-5-methoxyphenyl)propanoic acid->reagent1 Reaction intermediate 3-(2-bromo-5-methoxyphenyl)propanoyl chloride reagent1->intermediate reagent2 Aluminum Chloride (AlCl3) intermediate->reagent2 Reaction product This compound reagent2->product

A plausible synthetic route to this compound.
Experimental Protocol: Synthesis of this compound

The following protocol is based on established procedures for the intramolecular Friedel-Crafts acylation of similar 3-arylpropanoic acids.[1]

Step 1: Formation of 3-(2-bromo-5-methoxyphenyl)propanoyl chloride

  • To a solution of 3-(2-bromo-5-methoxyphenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane, add thionyl chloride (2.5 eq).[2]

  • Reflux the reaction mixture for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Prepare a suspension of anhydrous aluminum chloride (1.65 eq) in anhydrous dichloromethane under an inert atmosphere.[2]

  • Cool the suspension in an ice bath and add a solution of the crude 3-(2-bromo-5-methoxyphenyl)propanoyl chloride in anhydrous dichloromethane dropwise, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 5411-61-0[3]
Molecular Formula C₁₀H₉BrO₂[3]
Molecular Weight 241.08 g/mol [3]
Appearance Solid[3]
Melting Point 134-138 °C[3]
Storage Temperature 2-8°C[3]
Spectroscopic Data
¹H NMR (DMSO-d₆, δ, ppm) ¹³C NMR (DMSO-d₆, δ, ppm)
6.64 (s, 1H)201.62
3.97 (s, 3H)162.29
3.88 (s, 3H)158.85
2.87–2.84 (m, 2H)157.96
2.55–2.52 (m, 2H)120.11
99.75
96.44
57.66
56.55
37.01
27.31

Data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

Potential Biological Activities and Therapeutic Applications

The indanone scaffold is a versatile pharmacophore, and its derivatives have been explored for a multitude of therapeutic applications.[4][5] While specific biological data for this compound is limited, the known activities of related compounds suggest several promising avenues for investigation.

Anticancer Activity

Many substituted indanones have demonstrated significant cytotoxic effects against various cancer cell lines.[4] For instance, 2-benzylidene-1-indanones have shown potent cytotoxicity against breast, colon, leukemia, and lung cancer cell lines with IC₅₀ values in the nanomolar range.[4] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.[4]

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6][7][8][9][10] The indanone core has been identified as a potential scaffold for the development of kinase inhibitors. The planarity of the ring system and the potential for functionalization at various positions allow for the design of molecules that can fit into the ATP-binding pocket of kinases.[6][7][8][9][10] The bromo and methoxy substituents on this compound could serve as handles for further chemical modification to optimize binding affinity and selectivity for specific kinases.

Neuroprotective Effects

Indanone derivatives have also been investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease.[3] Some of these compounds have been shown to inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation, two key pathological features of Alzheimer's disease.[3]

The table below summarizes some reported biological activities of substituted indanone derivatives.

Compound ClassBiological ActivityTarget/AssayQuantitative Data (IC₅₀/Ki)Reference
2-Benzylidene-1-indanonesAnticancerCytotoxicity against MCF-7, HCT, THP-1, A549 cell lines10–880 nM[4]
2-Benzylidene-1-indanonesTubulin Polymerase InhibitionIn vitro assay0.62–2.04 µM[4]
Substituted IndanonesAcetylcholinesterase InhibitionIn vitro assay14.8 nM (for compound 9)[3]
Substituted IndanonesAmyloid-beta Aggregation InhibitionIn vitro assay85.5% inhibition (for compound 9)[3]

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays would be essential. Detailed protocols for two fundamental assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., PIM-1, CK2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection method, such as a luminescence-based assay.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Signaling Pathway Modulation

Given the potential of indanone derivatives to act as kinase inhibitors, a plausible mechanism of action could involve the modulation of signaling pathways that are critical for cancer cell survival and proliferation. For example, inhibition of kinases like PIM-1 can lead to the dephosphorylation of pro-apoptotic proteins such as BAD, promoting apoptosis.

Signaling_Pathway cluster_inhibition Therapeutic Intervention cluster_pathway Pro-Apoptotic Signaling Indanone 4-Bromo-7-methoxy- 2,3-dihydro-1H-inden-1-one PIM1 PIM-1 Kinase Indanone->PIM1 Inhibition BAD_p Phosphorylated BAD (Inactive) PIM1->BAD_p Phosphorylation BAD BAD (Active) BAD_p->BAD Dephosphorylation Apoptosis Apoptosis BAD->Apoptosis Induction

A generalized signaling pathway potentially modulated by an indanone-based kinase inhibitor.

Conclusion

This compound is a readily synthesizable compound belonging to the medicinally important class of indanones. While direct biological data for this specific molecule is scarce, the extensive research on related substituted indanones suggests its potential as a valuable scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. Further investigation into its biological activities, especially as a kinase inhibitor, is warranted to fully elucidate its therapeutic potential. The synthetic accessibility and the presence of functional groups amenable to further chemical modification make it an attractive starting point for medicinal chemistry campaigns.

References

An In-Depth Technical Guide to 4-Bromo-7-methoxy-1-indanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-7-methoxy-1-indanone is a halogenated and methoxy-substituted indanone derivative that has emerged as a valuable building block in medicinal chemistry. Its rigid, bicyclic core and strategically placed functional groups—a bromine atom amenable to cross-coupling reactions and a methoxy group influencing electronic properties—make it a versatile intermediate in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of 4-bromo-7-methoxy-1-indanone, its physicochemical properties, detailed synthetic protocols, and its notable applications, particularly in the development of modulators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Introduction and Historical Context

The indanone scaffold, characterized by a fused benzene and cyclopentanone ring system, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of bromine and methoxy substituents onto this core structure, as seen in 4-bromo-7-methoxy-1-indanone, provides medicinal chemists with a powerful tool for developing new therapeutic agents.

While a singular "discovery" paper for 4-bromo-7-methoxy-1-indanone is not readily apparent in the scientific literature, its appearance as a commercially available reagent points to its utility and established synthesis. Its primary significance in the historical context of medicinal chemistry is its role as a key intermediate. Notably, its use has been documented in patent literature for the synthesis of potent modulators of the CFTR protein, highlighting its importance in the quest for treatments for cystic fibrosis.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 4-bromo-7-methoxy-1-indanone is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

Table 1: Physicochemical Properties of 4-Bromo-7-methoxy-1-indanone [1][]

PropertyValue
CAS Number 5411-61-0
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
Appearance Solid
Melting Point 134-138 °C
Boiling Point 369 °C
Flash Point 177 °C
Density 1.553 g/cm³
SMILES COc1ccc(Br)c2CCC(=O)c12
InChI 1S/C10H9BrO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3

Spectroscopic data is critical for the unambiguous identification and characterization of 4-bromo-7-methoxy-1-indanone. While publicly available spectra are limited, typical spectral features can be inferred from the structure and data for analogous compounds.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the two methylene groups of the cyclopentanone ring (triplets or multiplets in the 2.5-3.5 ppm region).

  • ¹³C NMR: Resonances for the carbonyl carbon (around 200 ppm), aromatic carbons (in the 110-160 ppm range), the methoxy carbon (around 55-60 ppm), and the two aliphatic carbons.

  • IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1680-1700 cm⁻¹, and bands corresponding to C-O and C-Br stretching, as well as aromatic C-H and C=C vibrations.

Synthesis and Experimental Protocols

The most common and direct route to 4-bromo-7-methoxy-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(2-bromo-5-methoxyphenyl)propanoic acid. This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring in the presence of a strong acid catalyst.

General Synthetic Pathway

The overall synthetic scheme involves two main steps: the preparation of the 3-(2-bromo-5-methoxyphenyl)propanoic acid precursor, followed by its cyclization to the target indanone.

G cluster_0 Precursor Synthesis cluster_1 Intramolecular Friedel-Crafts Acylation 2-bromo-5-methoxyphenol 2-bromo-5-methoxyphenol 3-(2-bromo-5-methoxyphenyl)propanoic acid 3-(2-bromo-5-methoxyphenyl)propanoic acid 2-bromo-5-methoxyphenol->3-(2-bromo-5-methoxyphenyl)propanoic acid Multi-step synthesis 4-bromo-7-methoxy-1-indanone 4-bromo-7-methoxy-1-indanone 3-(2-bromo-5-methoxyphenyl)propanoic acid->4-bromo-7-methoxy-1-indanone Strong Acid Catalyst (e.g., PPA, H₂SO₄)

Caption: General synthetic workflow for 4-bromo-7-methoxy-1-indanone.

Detailed Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The following is a representative protocol for the synthesis of a substituted 1-indanone via intramolecular Friedel-Crafts acylation, adapted from established methodologies for similar compounds.

Materials:

  • 3-(2-bromo-5-methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • To a stirred solution of 3-(2-bromo-5-methoxyphenyl)propanoic acid in dichloromethane, add polyphosphoric acid (or concentrated sulfuric acid) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-bromo-7-methoxy-1-indanone by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The primary application of 4-bromo-7-methoxy-1-indanone in the public domain is as a key intermediate in the synthesis of small molecule modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Mutations in the CFTR gene lead to the production of a misfolded and dysfunctional protein, causing cystic fibrosis.

Role in the Synthesis of CFTR Modulators

A patent from Vertex Pharmaceuticals describes the use of 4-bromo-7-methoxy-1-indanone as a starting material for the synthesis of compounds that act as CFTR correctors. These correctors aim to rescue the trafficking of the most common CFTR mutant, F508del, allowing it to reach the cell surface and function as a chloride channel.

The synthesis described in the patent involves the reaction of 4-bromo-7-methoxy-1-indanone with toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a strong base like potassium tert-butoxide. This reaction sequence transforms the indanone into a more complex heterocyclic scaffold, which is a core component of the final CFTR modulator.

G 4-bromo-7-methoxy-1-indanone 4-bromo-7-methoxy-1-indanone Intermediate_1 Intermediate_1 4-bromo-7-methoxy-1-indanone->Intermediate_1 TosMIC, K-OtBu Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Further synthetic modifications Final CFTR Modulator Final CFTR Modulator Intermediate_2->Final CFTR Modulator Final functionalization

Caption: Synthetic workflow for a CFTR modulator starting from 4-bromo-7-methoxy-1-indanone.

Potential for Further Drug Discovery

The structural features of 4-bromo-7-methoxy-1-indanone make it an attractive starting point for the synthesis of a variety of other potential therapeutic agents. The bromine atom can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The indanone core itself can be modified at the carbonyl group or the alpha-position to generate a library of compounds for screening against various biological targets.

G 4-bromo-7-methoxy-1-indanone 4-bromo-7-methoxy-1-indanone Suzuki Coupling Suzuki Coupling 4-bromo-7-methoxy-1-indanone->Suzuki Coupling Heck Coupling Heck Coupling 4-bromo-7-methoxy-1-indanone->Heck Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-bromo-7-methoxy-1-indanone->Buchwald-Hartwig Amination Carbonyl Chemistry Carbonyl Chemistry 4-bromo-7-methoxy-1-indanone->Carbonyl Chemistry Aryl/Heteroaryl Substituted Indanones Aryl/Heteroaryl Substituted Indanones Suzuki Coupling->Aryl/Heteroaryl Substituted Indanones Alkene Substituted Indanones Alkene Substituted Indanones Heck Coupling->Alkene Substituted Indanones Amine Substituted Indanones Amine Substituted Indanones Buchwald-Hartwig Amination->Amine Substituted Indanones Modified Indanone Core Modified Indanone Core Carbonyl Chemistry->Modified Indanone Core Library of Diverse Indanone Derivatives Library of Diverse Indanone Derivatives Aryl/Heteroaryl Substituted Indanones->Library of Diverse Indanone Derivatives Alkene Substituted Indanones->Library of Diverse Indanone Derivatives Amine Substituted Indanones->Library of Diverse Indanone Derivatives Modified Indanone Core->Library of Diverse Indanone Derivatives Screening for Biological Activity Screening for Biological Activity Library of Diverse Indanone Derivatives->Screening for Biological Activity

Caption: Logical relationship of 4-bromo-7-methoxy-1-indanone in generating diverse chemical libraries.

Conclusion

4-Bromo-7-methoxy-1-indanone is a valuable and versatile building block for medicinal chemists and drug development professionals. While its own biological activity is not extensively documented, its utility as a key intermediate in the synthesis of complex molecules, such as CFTR modulators, is well-established. The synthetic accessibility of this compound, combined with the potential for diverse functionalization, ensures its continued relevance in the discovery and development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

Methodological & Application

Synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The compound 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its substituted indanone core is a privileged scaffold found in numerous compounds targeting a range of therapeutic areas. The presence of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. The methoxy group modulates the electronic properties of the aromatic ring, influencing the compound's reactivity and potential biological interactions. This document provides a detailed two-step protocol for the synthesis of this compound, starting from 3-(2-methoxyphenyl)propanoic acid.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two primary steps. The first step involves an intramolecular Friedel-Crafts acylation of 3-(2-methoxyphenyl)propanoic acid to form the indanone ring system. The carboxylic acid is first converted to its more reactive acid chloride derivative, which then undergoes cyclization in the presence of a Lewis acid catalyst. The second step is a regioselective bromination of the resulting 7-methoxy-2,3-dihydro-1H-inden-1-one at the C4 position using N-bromosuccinimide.

Synthetic Pathway Overall Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Aromatic Bromination 3-(2-methoxyphenyl)propanoic_acid 3-(2-methoxyphenyl)propanoic acid 7-methoxy-1-indanone 7-methoxy-2,3-dihydro-1H-inden-1-one 3-(2-methoxyphenyl)propanoic_acid->7-methoxy-1-indanone 1. (COCl)₂, DMF (cat.), DCM 2. AlCl₃, DCM Final_Product This compound 7-methoxy-1-indanone->Final_Product NBS, Acetonitrile

Diagram 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-methoxy-2,3-dihydro-1H-inden-1-one

This procedure details the intramolecular Friedel-Crafts acylation of 3-(2-methoxyphenyl)propanoic acid to yield 7-methoxy-2,3-dihydro-1H-inden-1-one. The reaction proceeds via the formation of an acyl chloride intermediate, followed by a Lewis acid-catalyzed cyclization.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
3-(2-methoxyphenyl)propanoic acid180.1910.0 g55.51.0

Application Notes and Protocols: α-Bromination of 7-methoxy-1-indanone using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the regioselective α-bromination of 7-methoxy-1-indanone to synthesize 2-bromo-7-methoxy-1-indanone using N-bromosuccinimide (NBS). This reaction is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol herein is established based on analogous procedures for the α-bromination of aralkyl ketones, emphasizing catalyst-mediated approaches to ensure high yield and selectivity.

Introduction

The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates for subsequent carbon-carbon and carbon-heteroatom bond formations. 7-methoxy-1-indanone, a common scaffold in medicinal chemistry, can be selectively brominated at the α-position to the carbonyl group using N-bromosuccinimide. NBS is a convenient and safer alternative to liquid bromine, offering improved handling and selectivity. The reaction typically proceeds via an acid-catalyzed or radical pathway. For ketones, the acid-catalyzed enol-mediated pathway is generally favored, often facilitated by a heterogeneous or homogeneous acid catalyst. This ensures the selective formation of the desired 2-bromo-7-methoxy-1-indanone, minimizing potential aromatic ring bromination.

Data Presentation

The following table summarizes representative yields for the α-bromination of various aralkyl ketones using N-bromosuccinimide under different catalytic conditions. While specific data for 7-methoxy-1-indanone is not extensively published, these examples provide expected outcomes for similar substrates.

EntrySubstrateCatalystSolventReaction Time (min)Yield (%)Reference
1AcetophenoneAcidic Al₂O₃Methanol1095[1]
2PropiophenoneAcidic Al₂O₃Methanol1296[1]
34'-MethylacetophenoneMontmorillonite K-10Methanol1594[2]
44'-MethoxyacetophenoneMontmorillonite K-10Methanol2092[2]
5AcetophenoneKH₂PO₄Ethanol1096[3]
61-IndanoneNH₄OAcCCl₄120High (not specified)[4]

Experimental Protocol

This protocol describes a general method for the α-bromination of 7-methoxy-1-indanone using N-bromosuccinimide and a solid acid catalyst.

Materials:

  • 7-methoxy-1-indanone

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Acidic Alumina (or Montmorillonite K-10)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-methoxy-1-indanone (10 mmol, 1.62 g).

  • Solvent and Catalyst Addition: Add anhydrous methanol (30 mL) to the flask, followed by the addition of the acidic alumina catalyst (10% w/w, 0.16 g).

  • Initiation of Reaction: Stir the mixture at room temperature for 5 minutes to ensure proper mixing.

  • Addition of NBS: While stirring, add N-bromosuccinimide (12 mmol, 2.14 g) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite or by gravity filtration to remove the catalyst. Wash the filter cake with a small amount of dichloromethane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-bromo-7-methoxy-1-indanone by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Add 7-methoxy-1-indanone, MEOH, and Acidic Alumina to Flask start->add_reagents add_nbs Add NBS add_reagents->add_nbs reflux Reflux at 65°C for 15-30 min add_nbs->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool filter_catalyst Filter to Remove Catalyst cool->filter_catalyst remove_solvent Remove Solvent (Rotovap) filter_catalyst->remove_solvent extract Aqueous Work-up (DCM, NaHCO₃, Brine) remove_solvent->extract dry Dry (Na₂SO₄) and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_product Pure 2-bromo-7-methoxy-1-indanone purify->end_product

Caption: Experimental workflow for the α-bromination of 7-methoxy-1-indanone.

Reaction Mechanism

reaction_mechanism ketone 7-methoxy-1-indanone (Keto Form) enol Enol Intermediate ketone->enol Acid-catalyzed Tautomerization product 2-bromo-7-methoxy-1-indanone enol->product Nucleophilic attack on Bromonium Ion succinimide Succinimide enol->succinimide Proton transfer nbs N-Bromosuccinimide (NBS) br_plus Br+ nbs->br_plus Activation by Acid h_plus H+

Caption: Acid-catalyzed mechanism for the NBS bromination of a ketone.

References

Application Notes and Protocols for the Purification of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one, a key intermediate in various synthetic applications. The following methods, including flash column chromatography and recrystallization, have been compiled and adapted from established procedures for analogous compounds to ensure high purity and yield.

Introduction

This compound is a substituted indanone derivative. Its purity is crucial for the success of subsequent synthetic steps and for the biological evaluation of its derivatives. This document outlines two primary methods for its purification: flash column chromatography for the removal of a broad range of impurities and recrystallization for achieving high crystalline purity.

Data Presentation

The selection of an appropriate purification method is critical and often depends on the impurity profile of the crude material. Below is a summary of expected outcomes based on the chosen purification technique, derived from data on structurally similar compounds.

Purification MethodPurity LevelTypical YieldKey Parameters
Flash Column Chromatography>95%70-85%Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane/Ethyl Acetate Gradient
Recrystallization>98%60-80%Solvent System: Ethanol/Water or Dichloromethane/Hexane

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying the crude product after synthesis, effectively separating the target compound from reaction byproducts and unreacted starting materials.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add the dry sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate). A 1:1 ethyl acetate:hexane mixture has been reported to give an Rf value of approximately 0.4 for a similar compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material from a sample that is already relatively pure.

Materials:

  • Purified this compound (from chromatography or a relatively clean crude product)

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: An ethanol/water mixture is a suitable solvent system for the recrystallization of bromo-methoxy aromatic compounds.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of hot ethanol. Heat the solution gently to ensure complete dissolution.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy, indicating saturation.[1] Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystal Formation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The reported melting point for 4-Bromo-7-methoxy-1-indanone is 134-138 °C.

Visualized Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude This compound Flash_Chromatography Flash Column Chromatography Crude_Product->Flash_Chromatography Primary Purification Recrystallization Recrystallization Flash_Chromatography->Recrystallization Further Purification (Optional) Purity_Analysis Purity Analysis (TLC, NMR, MP) Flash_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure Crystalline Product (>98%) Purity_Analysis->Pure_Product

Caption: Purification workflow for this compound.

References

Application Note and Protocol: Recrystallization of 4-bromo-7-methoxy-indenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-bromo-7-methoxy-indenone is a synthetic organic compound with potential applications in medicinal chemistry and materials science. As with many synthetic preparations, the crude product often contains impurities that must be removed to ensure accurate biological testing and material characterization. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of 4-bromo-7-methoxy-indenone, enabling the isolation of the compound in high purity. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of 4-bromo-7-methoxy-indenone. The choice of solvent is critical for successful purification and may require small-scale trials to determine the optimal system. Based on the polarity of the target compound, a moderately polar solvent or a mixed-solvent system is recommended.

Materials and Equipment:

  • Crude 4-bromo-7-methoxy-indenone

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

  • Selected recrystallization solvent(s) (e.g., ethanol, ethyl acetate, hexane)

Procedure:

  • Solvent Selection:

    • Place a small amount (approx. 10-20 mg) of the crude 4-bromo-7-methoxy-indenone into separate test tubes.

    • Add a few drops of a candidate solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethyl acetate/hexane) to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes. An ideal solvent will dissolve the compound completely at an elevated temperature.

    • Allow the solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a suitable solvent or solvent system.

  • Dissolution:

    • Place the crude 4-bromo-7-methoxy-indenone in an Erlenmeyer flask of an appropriate size (the solvent should not fill the flask more than halfway).

    • Add a minimal amount of the chosen hot solvent to the flask while stirring until the solid is fully dissolved. To prevent bumping, use a boiling chip or a magnetic stirrer. If using a flammable solvent, a reflux condenser should be fitted to the flask.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a clean Erlenmeyer flask and a funnel with fluted filter paper.

    • Pour the hot solution through the fluted filter paper to remove the insoluble impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Carefully transfer the purified crystals to a watch glass or a drying dish.

    • Dry the crystals in a drying oven at a temperature well below the compound's melting point (the melting point of the related compound 4-bromo-7-methoxy-1-indanone is 134-138 °C) or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes the key quantitative parameters for the recrystallization of 4-bromo-7-methoxy-indenone. The values presented are hypothetical and will vary depending on the scale of the experiment and the purity of the crude material.

ParameterValueUnitNotes
Mass of Crude Material1.00gStarting amount of impure compound.
Optimal Solvent SystemEthyl Acetate/Hexane-A 1:2 ratio is a good starting point.
Volume of "Good" Solvent (Ethyl Acetate)10mLMinimum volume to dissolve the crude solid at boiling point.
Volume of "Bad" Solvent (Hexane)20mLAdded to the hot solution to induce crystallization upon cooling.
Crystallization Temperature0-4°CAchieved using an ice bath.
Mass of Recrystallized Product0.85gThis represents an 85% yield.
Melting Point of Purified Product135-137°CA sharp melting range indicates high purity.
Purity (by HPLC or NMR)>99%To be determined by analytical methods.

Mandatory Visualizations

Column chromatography protocol for 4-bromo-7-methoxy-indenone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 4-bromo-7-methoxy-indenone using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-7-methoxy-indenone is a substituted indanone derivative with potential applications in organic synthesis and as a building block for more complex molecules, including pharmacologically active compounds.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the quality and reliability of final products in research and drug development. This document provides a detailed protocol for the purification of 4-bromo-7-methoxy-indenone from a crude reaction mixture using silica gel column chromatography, a fundamental and widely used technique for the separation of organic compounds.[3][4]

Purification Principle

Column chromatography is a preparative separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. For the purification of moderately polar compounds like 4-bromo-7-methoxy-indenone, silica gel, a polar stationary phase, is highly effective.[3][5] A non-polar mobile phase (eluent), typically a mixture of solvents like hexane and ethyl acetate, is passed through the column.[5][6] Components of the crude mixture travel through the column at different rates based on their polarity; less polar compounds travel faster, while more polar compounds are retained longer by the silica gel, thus enabling separation.

Experimental Protocol

This protocol is adapted from established procedures for analogous aromatic ketones and indanone derivatives.[5][7][8]

Materials and Reagents:

  • Crude 4-bromo-7-methoxy-indenone

  • Silica Gel (for column chromatography, 230-240 mesh)[6]

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (optional, for sample loading)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glass chromatography column

  • Separatory funnel or eluent reservoir

  • Test tubes or fraction collection vials

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Round-bottom flasks

Step 1: Selection of Mobile Phase (Eluent)

The ideal solvent system should provide a good separation of the target compound from impurities. This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto several TLC plates.

  • Develop the plates in chambers containing different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize the plates under a UV lamp.

  • The optimal eluent system should result in a retention factor (Rf) of approximately 0.2-0.4 for the desired product. A related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, shows an Rf of 0.4 in a 1:1 ethyl acetate:hexane system, which can serve as a useful reference point.[9]

Step 2: Column Packing
  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).[5]

  • Secure the chromatography column in a vertical position. Ensure the stopcock is closed. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to dislodge any trapped air bubbles.[5]

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.[5]

  • Open the stopcock and drain the excess solvent until the solvent level just reaches the top of the sand layer. Do not let the column run dry.

Step 3: Sample Preparation and Loading

Two common methods for sample loading are wet and dry loading.[5]

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the initial eluent). Carefully apply the solution to the top of the silica gel using a pipette, allowing it to adsorb completely onto the sand layer.[5]

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin eluting the sample through the column. Maintain a constant flow rate.

  • Start with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15).[5] This allows for the separation of non-polar impurities first, followed by the elution of the target compound.

  • Collect the eluate in sequentially labeled test tubes or vials.[5]

Step 5: Monitoring and Product Isolation
  • Monitor the separation by spotting small aliquots from the collected fractions onto a TLC plate alongside a spot of the original crude mixture.

  • Develop and visualize the TLC plate to identify which fractions contain the pure 4-bromo-7-methoxy-indenone.

  • Combine the fractions that contain the pure product.[5]

  • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified compound.[5][8]

  • Assess the purity of the final product using analytical techniques such as NMR or HPLC.

Data Presentation

The following table summarizes the key parameters for the column chromatography protocol.

ParameterDescriptionRecommended Value/Method
Compound Name 4-bromo-7-methoxy-indenone-
CAS Number 5411-61-0[1]-
Molecular Formula C₁₀H₉BrO₂[1]-
Molecular Weight 241.08 g/mol [1]-
Stationary Phase Adsorbent used in the columnSilica Gel (230-240 mesh)
Mobile Phase Eluent system for separationGradient of n-Hexane and Ethyl Acetate
Initial Eluent Ratio Starting solvent composition95:5 (Hexane:Ethyl Acetate)
Final Eluent Ratio Final solvent composition80:20 (Hexane:Ethyl Acetate) or as needed
Loading Technique Method of sample applicationDry loading or Wet loading[5]
Monitoring Method Technique to track separationThin-Layer Chromatography (TLC)[8]
Target Rf Value Desired retention factor on TLC~0.2 - 0.4

Workflow Visualization

The following diagram illustrates the logical workflow of the column chromatography protocol.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation Process cluster_analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis for Eluent Selection Column_Packing 2. Column Packing (Silica Slurry) TLC_Analysis->Column_Packing Sample_Prep 3. Sample Preparation (Dry/Wet Loading) Column_Packing->Sample_Prep Sample_Loading 4. Sample Loading onto Column Sample_Prep->Sample_Loading Elution 5. Gradient Elution Sample_Loading->Elution Fraction_Collection 6. Fraction Collection Elution->Fraction_Collection Monitor_Fractions 7. Monitor Fractions by TLC Fraction_Collection->Monitor_Fractions Combine_Fractions 8. Combine Pure Fractions Monitor_Fractions->Combine_Fractions Identify Pure Fractions Solvent_Evaporation 9. Solvent Evaporation Combine_Fractions->Solvent_Evaporation Final_Product Purified Product Solvent_Evaporation->Final_Product

Caption: Workflow for the purification of 4-bromo-7-methoxy-indenone.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Silica gel is a fine powder; avoid inhalation by handling it carefully, preferably in a fume hood.

References

Application Notes and Protocols for 4-bromo-7-methoxy-indenone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenone derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. Notably, they have garnered significant attention for their potential as anticancer agents, with studies revealing their ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[1][2][3][4][5] 4-bromo-7-methoxy-indenone is a member of this class, and these application notes provide a comprehensive guide for its characterization in cell-based assays to explore its potential therapeutic applications.

This document offers detailed protocols for fundamental cell-based assays, including the assessment of cell viability, induction of apoptosis, and analysis of cell cycle distribution. Furthermore, it presents a framework for investigating the potential mechanism of action of 4-bromo-7-methoxy-indenone, drawing on the known activities of similar indenone compounds which have been shown to modulate cellular processes such as tubulin polymerization and the generation of reactive oxygen species (ROS).[4]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the effects of 4-bromo-7-methoxy-indenone in various cell-based assays. These tables are intended to serve as a guide for data representation and interpretation.

Table 1: IC50 Values of 4-bromo-7-methoxy-indenone in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
HeLaCervical Cancer8.5 ± 0.7
HT-29Colorectal Cancer12.3 ± 1.1
A549Lung Cancer15.1 ± 1.5
HepG2Liver Cancer10.2 ± 0.9

Table 2: Apoptosis Induction by 4-bromo-7-methoxy-indenone in HeLa Cells (24h Treatment)

Concentration (µM)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis (%) (Annexin V+/PI+)Necrosis (%) (Annexin V-/PI+)Live Cells (%)
0 (Control)3.2 ± 0.41.5 ± 0.20.8 ± 0.194.5 ± 0.6
515.7 ± 1.25.4 ± 0.51.1 ± 0.277.8 ± 1.8
1028.9 ± 2.112.6 ± 1.01.5 ± 0.357.0 ± 2.9
2045.3 ± 3.520.1 ± 1.82.0 ± 0.432.6 ± 4.1

Table 3: Cell Cycle Analysis of HeLa Cells Treated with 4-bromo-7-methoxy-indenone (24h Treatment)

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.4 ± 2.520.1 ± 1.824.5 ± 2.1
552.1 ± 2.318.5 ± 1.529.4 ± 2.0
1045.8 ± 2.815.2 ± 1.339.0 ± 2.5
2038.2 ± 3.112.9 ± 1.148.9 ± 3.3

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to characterize the cellular effects of 4-bromo-7-methoxy-indenone.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 4-bromo-7-methoxy-indenone.

Materials:

  • Cancer cell lines (e.g., HeLa, HT-29, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 4-bromo-7-methoxy-indenone

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 4-bromo-7-methoxy-indenone in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the quantification of apoptotic and necrotic cells following treatment with 4-bromo-7-methoxy-indenone.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium

  • 4-bromo-7-methoxy-indenone

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of 4-bromo-7-methoxy-indenone for 24 hours as described in the cell viability assay.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution after treatment with 4-bromo-7-methoxy-indenone.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium

  • 4-bromo-7-methoxy-indenone

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of 4-bromo-7-methoxy-indenone for 24 hours.

  • Cell Harvesting: Collect and wash the cells with PBS as described in the apoptosis assay.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a potential signaling pathway modulated by 4-bromo-7-methoxy-indenone.

Experimental_Workflow_for_Cell_Viability cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of 4-bromo-7-methoxy-indenone C Treat Cells with Compound B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Buffer F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for determining the IC50 value using the MTT assay.

Apoptosis_Analysis_Workflow A Seed and Treat Cells (e.g., in 6-well plates) B Harvest Adherent and Floating Cells A->B C Wash and Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic vs. Live Cells F->G

Caption: Experimental workflow for apoptosis analysis by flow cytometry.

Putative_Signaling_Pathway cluster_compound Compound Action cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences Compound 4-bromo-7-methoxy-indenone Tubulin Tubulin Polymerization Compound->Tubulin Inhibition ROS Increased ROS Production Compound->ROS Induction MitoticArrest Mitotic Arrest (G2/M Phase) Tubulin->MitoticArrest Apoptosis Apoptosis ROS->Apoptosis MitoticArrest->Apoptosis

Caption: Putative signaling pathway for 4-bromo-7-methoxy-indenone.

References

Application Notes and Protocols for the Characterization of 4-Bromo-7-methoxy-indan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Note: The analytical data and protocols provided below pertain to 4-bromo-7-methoxy-indan-1-one, the saturated analog of 4-bromo-7-methoxy-indenone. This is due to the prevalence of data for the indanone form in available scientific literature.

Introduction

4-Bromo-7-methoxy-indan-1-one is a chemical intermediate used in the synthesis of various organic compounds. Accurate characterization is crucial to ensure purity and structural integrity for its intended applications in research and drug development. This document outlines the key analytical techniques and detailed protocols for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-bromo-7-methoxy-indan-1-one is presented below.

PropertyValueReference
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
Appearance Solid
Melting Point 134-138 °C
Assay 97%
Storage Temperature 2-8°C

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of 4-bromo-7-methoxy-indan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 2: Summary of NMR Data

TechniqueNucleusSolventChemical Shift (δ, ppm)
¹H NMR¹HDMSO-d₆6.64 (s, 1H), 3.97 (s, 3H), 2.87–2.84 (m, 2H), 2.55–2.52 (m, 2H)
¹³C NMR¹³CDMSO-d₆201.62, 162.29, 158.85, 157.96, 120.11, 99.75, 96.44, 57.66, 56.55, 37.01, 27.31

Note: The provided NMR data is for the related compound 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one and serves as a reference.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-7-methoxy-indan-1-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz).[1]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a proton frequency of 400 MHz.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a carbon frequency of 100 MHz.

    • Use proton decoupling to simplify the spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

    • A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Table 3: Summary of Mass Spectrometry Data

TechniqueIonization ModeObserved m/z
HRMSESI[M+H]⁺

Note: While specific HRMS data for 4-bromo-7-methoxy-indan-1-one was not found in the search results, the protocol below is standard for this type of analysis. A related compound was analyzed using a Thermo LTQ-Orbitrap LC/MS/MS System.[1]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

  • Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it into the LC system.

    • Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Record the accurate mass of the molecular ion.

  • Data Analysis: Compare the experimentally determined accurate mass with the theoretically calculated mass for the chemical formula C₁₀H₉BrO₂ to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C=O (Ketone)~1700
C-O (Ether)~1250
Aromatic C-H~3100-3000
Aliphatic C-H~3000-2850
C-Br~600-500
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans to obtain a high-quality spectrum.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of 4-bromo-7-methoxy-indan-1-one.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture.

Table 5: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column
Mobile Phase Acetonitrile/water gradient
Detector UV-Vis at a specific wavelength (e.g., 254 nm)
Purity 98% (Min, HPLC)[2]
  • Sample Preparation: Prepare a standard solution of 4-bromo-7-methoxy-indan-1-one of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a solution of the sample to be analyzed at a similar concentration.

  • Instrument: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject a fixed volume (e.g., 10 µL) of the sample solution.

    • Run a gradient elution program, for example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile.

    • Monitor the elution of the compound using the UV detector at a wavelength where the compound has strong absorbance.

  • Data Analysis: Determine the retention time of the main peak corresponding to 4-bromo-7-methoxy-indan-1-one. Calculate the purity of the sample by integrating the peak areas of all components in the chromatogram. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of 4-bromo-7-methoxy-indan-1-one.

Characterization_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Analysis & Outcome Sample 4-Bromo-7-methoxy-indan-1-one NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR HPLC HPLC Sample->HPLC Structure Structural Elucidation NMR->Structure MW Molecular Weight Confirmation MS->MW FG Functional Group Identification IR->FG Purity Purity Assessment HPLC->Purity

Caption: Overall workflow for the characterization of 4-bromo-7-methoxy-indan-1-one.

HPLC_Protocol_Workflow start Start prep Prepare Sample and Standard Solutions start->prep instrument Equilibrate HPLC System with C18 Column prep->instrument inject Inject Sample instrument->inject run Run Gradient Elution (Acetonitrile/Water) inject->run detect UV Detection run->detect analyze Analyze Chromatogram: - Retention Time - Peak Area Integration detect->analyze result Determine Purity analyze->result

Caption: Step-by-step workflow for HPLC analysis.

Spectroscopic_Analysis_Workflow start Start sample_prep Prepare Sample for each technique (Dissolve for NMR/MS, ATR for IR) start->sample_prep nmr_acq Acquire ¹H and ¹³C NMR Spectra sample_prep->nmr_acq ms_acq Acquire High-Resolution Mass Spectrum sample_prep->ms_acq ir_acq Acquire FTIR Spectrum sample_prep->ir_acq process Process Raw Data (Fourier Transform, Baseline Correction) nmr_acq->process ms_acq->process ir_acq->process interpret Interpret Spectra: - Chemical Shifts (NMR) - m/z (MS) - Absorption Bands (IR) process->interpret conclusion Confirm Structure and Functional Groups interpret->conclusion

Caption: Workflow for spectroscopic analysis.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-7-methoxy-indenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2][3] This application note provides detailed protocols for the Suzuki coupling reaction of 4-bromo-7-methoxy-indenone with various arylboronic acids. The resulting 4-aryl-7-methoxy-indenone scaffolds are valuable intermediates in the synthesis of biologically active compounds and materials science.[4][5] The protocols outlined below are based on established methodologies for similar aryl bromide substrates and are designed to provide a robust starting point for optimization in specific research contexts.[6][7]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle utilizing a palladium catalyst. The key steps include the oxidative addition of the aryl halide (4-bromo-7-methoxy-indenone) to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and finally, reductive elimination to yield the desired 4-aryl-7-methoxy-indenone and regenerate the Pd(0) catalyst.[1][3] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency.[8][9][10]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the impact of different catalysts, bases, and solvents on the yield of the Suzuki coupling reaction between 4-bromo-7-methoxy-indenone and phenylboronic acid. This data is representative and intended to guide the selection of optimal reaction conditions.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
2Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (3)Toluene/H₂O (3:1)100892
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF1101088
4Pd₂(dba)₃ (1.5)SPhos (3)K₂CO₃ (2)THF/H₂O (5:1)801495

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard starting point for the Suzuki coupling of 4-bromo-7-methoxy-indenone.

Materials:

  • 4-bromo-7-methoxy-indenone (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 4-bromo-7-methoxy-indenone (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • The reaction mixture is stirred and heated to 90°C under an inert atmosphere for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-7-methoxy-indenone.

Protocol 2: High-Yield Procedure using a Buchwald Ligand

This protocol is recommended for achieving higher yields, especially with challenging arylboronic acids.

Materials:

  • 4-bromo-7-methoxy-indenone (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrahydrofuran (THF) (10 mL)

  • Deionized water (2 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Schlenk flask

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine 4-bromo-7-methoxy-indenone (1.0 mmol), the arylboronic acid (1.1 mmol), Pd₂(dba)₃ (0.015 mmol), SPhos (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Degassed THF (10 mL) and degassed water (2 mL) are added via syringe.

  • The mixture is heated to 80°C and stirred for 14 hours under an argon atmosphere.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to yield the pure 4-aryl-7-methoxy-indenone.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-bromo-7-methoxy-indenone - Arylboronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat and Stir (e.g., 80-110°C) inert->heat quench Quench Reaction heat->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Pure Product: 4-aryl-7-methoxy-indenone Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² aryl_halide R¹-X (4-bromo-7-methoxy-indenone) boronic_acid R²-B(OH)₂ base Base boronate [R²-B(OH)₃]⁻ boronic_acid->boronate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Q1: My yield of 7-methoxy-2,3-dihydro-1h-inden-1-one (the precursor) is low after the Friedel-Crafts cyclization. What are the likely causes?

Low yields in intramolecular Friedel-Crafts acylation are common and can stem from several factors:

  • Catalyst Inactivity: Polyphosphoric acid (PPA) is highly viscous and sensitive to moisture. If it has been improperly stored or is old, its catalytic activity will be diminished. Ensure you are using fresh, properly stored PPA.

  • Insufficient Catalyst: An adequate amount of PPA is crucial to drive the reaction to completion. A mixture of P₂O₅ and orthophosphoric acid can be used to prepare fresh PPA with a higher dehydrating power.

  • Suboptimal Reaction Temperature and Time: The reaction requires heating to proceed efficiently. However, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of tar-like materials. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Moisture Contamination: The presence of water in the starting material or glassware will deactivate the catalyst.[2][3] Ensure all glassware is oven-dried and starting materials are anhydrous.

Q2: I'm observing the formation of multiple products during the Friedel-Crafts cyclization. How can I improve the selectivity?

The formation of regioisomers or other byproducts can complicate purification and reduce the yield of the desired product.

  • PPA Concentration: The concentration of P₂O₅ in the polyphosphoric acid can influence the regioselectivity of the cyclization.[4] Using PPA with a high P₂O₅ content generally favors the formation of the desired indanone isomer.

  • Reaction Conditions: The choice of solvent and reaction temperature can also affect the product distribution. While this specific reaction is often run neat in PPA, for other Friedel-Crafts acylations, solvents like nitrobenzene or nitromethane can influence regioselectivity.[1]

Q3: The bromination of 7-methoxy-2,3-dihydro-1h-inden-1-one is not proceeding to completion or is producing multiple brominated species. What should I check?

  • Reagent Purity: Ensure the N-Bromosuccinimide (NBS) is of high purity. Impurities can lead to unwanted side reactions.

  • Initiator: For radical bromination at the benzylic position, a radical initiator like AIBN (Azobisisobutyronitrile) or benzoyl peroxide is often used, along with light or heat to initiate the reaction. For electrophilic aromatic substitution on the ring, a Lewis or Brønsted acid catalyst might be necessary. The methoxy group is an activating group, making the aromatic ring more susceptible to electrophilic bromination.

  • Reaction Conditions: The choice of solvent can significantly impact the outcome of bromination reactions. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are common for radical brominations, while polar solvents may be used for electrophilic brominations. Temperature control is also crucial to prevent over-bromination.

Q4: My final product, this compound, is discolored and appears impure after initial isolation. How can I purify it?

A discolored or sticky product indicates the presence of impurities.

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted indanones, solvents like ethanol, petroleum ether, or a mixture of ethyl acetate and hexane are often effective.[5]

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography using silica gel is recommended. A solvent system of hexane and ethyl acetate is a good starting point for elution. This technique is particularly useful for separating constitutional isomers if they have formed.

Frequently Asked Questions (FAQs)

Q1: What is the role of Polyphosphoric Acid (PPA) in the synthesis of the indanone precursor?

Polyphosphoric acid serves as both a catalyst and a dehydrating agent in the intramolecular Friedel-Crafts acylation. It protonates the carboxylic acid, facilitating the formation of the acylium ion electrophile, which then attacks the aromatic ring to form the five-membered ring of the indanone.

Q2: Can I use a different catalyst for the Friedel-Crafts cyclization?

Yes, other strong acids can be used for this type of cyclization. Methanesulfonic acid (MSA) is a viable alternative to PPA and is often easier to handle due to its lower viscosity.[6] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful cyclizing agent.

Q3: Why is N-Bromosuccinimide (NBS) used for the bromination step?

N-Bromosuccinimide is a convenient and safer source of electrophilic bromine compared to liquid bromine. It is a crystalline solid that is easier to handle and allows for more controlled bromination, reducing the risk of over-bromination and the formation of hazardous byproducts.

Q4: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is an essential technique for monitoring the progress of both the cyclization and bromination steps. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product. This allows you to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or overheating.

Data Presentation

Table 1: Reaction Parameters for Friedel-Crafts Cyclization

ParameterRecommended ConditionPotential Issues if Deviated
Catalyst Polyphosphoric Acid (PPA)Low yield, incomplete reaction
Temperature 90-95°CLower temp: slow/no reaction; Higher temp: decomposition, tar formation
Reaction Time 1-2 hours (TLC monitored)Too short: incomplete reaction; Too long: side product formation
Work-up Pouring onto crushed iceIncomplete quenching, difficult product isolation

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield (Cyclization) Inactive catalyst, moisture, suboptimal temperatureUse fresh PPA, ensure anhydrous conditions, monitor temperature closely
Multiple Products (Cyclization) Incorrect PPA concentrationUse high P₂O₅ content PPA for better regioselectivity
Incomplete Bromination Impure NBS, lack of initiator/catalystUse pure NBS, consider adding AIBN for radical bromination if needed
Impure Final Product Residual starting materials, side productsPurify by recrystallization (e.g., from petroleum ether) or column chromatography

Experimental Protocols

Protocol 1: Synthesis of 7-methoxy-2,3-dihydro-1h-inden-1-one

This protocol is adapted from the synthesis of a similar indanone derivative.[5]

  • Preparation of Polyphosphoric Acid (PPA): In a well-ventilated fume hood, a mixture of phosphorus pentoxide (6.0 g) and orthophosphoric acid (6.0 mL) is carefully heated in an oil bath at 90-95°C with stirring under anhydrous conditions for approximately 1 hour to ensure a homogenous mixture.

  • Reaction Setup: The reaction is carried out in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube to protect from atmospheric moisture.

  • Addition of Starting Material: The PPA is cooled to 70°C, and 3-(4-methoxyphenyl)propanoic acid (1.62 g, 8.35 mmol) is added dropwise with continuous stirring.

  • Reaction: The reaction mixture is then heated to 90-95°C and stirred for 1-2 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).

  • Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with a saturated sodium bicarbonate solution followed by water. The crude product can be purified by recrystallization from petroleum ether to yield colorless crystals.

Protocol 2: Synthesis of this compound

This protocol is based on the bromination of activated aromatic systems.[7][8]

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 7-methoxy-2,3-dihydro-1h-inden-1-one (1.0 g, 6.17 mmol) in acetonitrile (20 mL).

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 g, 6.17 mmol) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water (20 mL).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Intramolecular Friedel-Crafts Acylation cluster_step2 Step 2: Electrophilic Aromatic Bromination 3-(4-methoxyphenyl)propanoic_acid 3-(4-methoxyphenyl)propanoic acid 7-methoxy-1-indanone 7-methoxy-2,3-dihydro-1h-inden-1-one 3-(4-methoxyphenyl)propanoic_acid->7-methoxy-1-indanone  PPA, 90-95°C 4-Bromo-7-methoxy-1-indanone This compound 7-methoxy-1-indanone->4-Bromo-7-methoxy-1-indanone  NBS, Acetonitrile, RT

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Friedel-Crafts Cyclization check_catalyst Is the PPA fresh and stored properly? start->check_catalyst check_conditions Are reaction temperature and time optimized? check_catalyst->check_conditions Yes solution_catalyst Use fresh PPA or prepare from P2O5/H3PO4. check_catalyst->solution_catalyst No check_moisture Were anhydrous conditions maintained? check_conditions->check_moisture Yes solution_conditions Monitor reaction by TLC to determine optimal endpoint. check_conditions->solution_conditions No solution_moisture Oven-dry glassware and use anhydrous starting material. check_moisture->solution_moisture No end Yield Improved check_moisture->end Yes solution_catalyst->end solution_conditions->end solution_moisture->end

Caption: Troubleshooting workflow for low yield in the Friedel-Crafts cyclization step.

References

Technical Support Center: Bromination of 7-Methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 7-methoxy-1-indanone. Our aim is to help you navigate common experimental challenges and understand the formation of potential side products.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when brominating 7-methoxy-1-indanone?

The major product of the bromination of 7-methoxy-1-indanone is typically 2-bromo-7-methoxy-1-indanone, resulting from the substitution of a hydrogen atom at the α-position to the carbonyl group. However, depending on the reaction conditions, side products from bromination on the aromatic ring can also be formed.

Q2: What are the most common side products observed during the bromination of 7-methoxy-1-indanone?

Common side products arise from over-bromination or bromination on the electron-rich aromatic ring. These can include:

  • 2,2-Dibromo-7-methoxy-1-indanone: Resulting from the addition of a second bromine atom at the α-position.

  • Aromatic bromination products: The methoxy group is an activating ortho-, para-director, making the aromatic ring susceptible to electrophilic substitution. Therefore, products such as 4-bromo-7-methoxy-1-indanone and 6-bromo-7-methoxy-1-indanone can be expected.

  • Poly-brominated products: Under harsh conditions or with an excess of the brominating agent, multiple bromine atoms can be added to both the α-position and the aromatic ring.

Q3: How do reaction conditions influence the product distribution?

Reaction conditions play a critical role in determining the regioselectivity of the bromination.[1]

  • Acidic Conditions: Typically favor α-bromination. The reaction proceeds through an enol intermediate, which is readily attacked by the electrophilic bromine.[1]

  • Basic Conditions: Can lead to a different product distribution. For some methoxy-indanones, basic conditions have been shown to favor aromatic substitution.

  • Radical Initiators: The use of radical initiators like AIBN or UV light can promote bromination at the benzylic position (the CH2 group of the indanone skeleton), although this is generally less common for this substrate.

Q4: Why is my reaction mixture turning dark and forming multiple spots on TLC?

The formation of a dark reaction mixture and multiple TLC spots often indicates the formation of numerous side products and potentially decomposition. This can be caused by:

  • Excessive heat: Can lead to degradation of the starting material and products.

  • Prolonged reaction time: Increases the likelihood of over-bromination and other side reactions.

  • Presence of impurities: Can catalyze undesired side reactions.

  • Use of a non-selective brominating agent: Some reagents are harsher and less selective than others.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired 2-bromo-7-methoxy-1-indanone Incomplete reaction.Monitor the reaction closely by TLC. If the starting material is still present, consider extending the reaction time slightly or adding a small additional portion of the brominating agent.
Formation of multiple side products.Optimize reaction conditions. Use a more selective brominating agent (see protocols below). Control the temperature carefully, often running the reaction at or below room temperature.
Difficult purification.Employ careful column chromatography. A gradient elution system may be necessary to separate products with similar polarities.
Formation of significant amounts of dibrominated product Excess of brominating agent.Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.
Reaction conditions favoring over-bromination.Run the reaction at a lower temperature.
Predominant aromatic bromination The 7-methoxy group strongly activates the aromatic ring.Use conditions that favor α-bromination, such as the use of copper(II) bromide. Alternatively, if aromatic bromination is desired, use a reagent system like NBS in acetonitrile.
Reaction conditions favor electrophilic aromatic substitution.Avoid strong Lewis acids that can enhance the electrophilicity of the brominating agent and promote aromatic substitution.
Reaction does not proceed to completion Inactive brominating agent.Ensure the brominating agent is fresh. For example, NBS can decompose over time.
Insufficient activation of the ketone.If using acidic catalysis, ensure a catalytic amount of a suitable acid (e.g., acetic acid) is present.

Experimental Protocols

Protocol 1: Selective α-Bromination using Bromine in Diethyl Ether

This protocol is adapted from the synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone and is expected to favor the formation of 2-bromo-7-methoxy-1-indanone.[2][3]

Reagents:

  • 7-methoxy-1-indanone

  • Bromine (Br₂)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve 7-methoxy-1-indanone (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in diethyl ether dropwise to the stirred solution over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 2-bromo-7-methoxy-1-indanone.

Protocol 2: Aromatic Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This method is designed to favor bromination on the aromatic ring, taking advantage of the activating effect of the methoxy group.[4]

Reagents:

  • 7-methoxy-1-indanone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 7-methoxy-1-indanone (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically faster in acetonitrile than in less polar solvents. Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove succinimide.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product mixture by column chromatography to separate the different aromatic bromo-isomers.

Protocol 3: Selective α-Bromination using Copper(II) Bromide

Copper(II) bromide is a mild and selective reagent for the α-bromination of ketones and can help to minimize aromatic side reactions.

Reagents:

  • 7-methoxy-1-indanone

  • Copper(II) bromide (CuBr₂)

  • Solvent (e.g., chloroform-ethyl acetate mixture)

Procedure:

  • Suspend copper(II) bromide (2.2 equivalents) in a mixture of chloroform and ethyl acetate in a round-bottom flask.

  • Add the 7-methoxy-1-indanone (1 equivalent) to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC. The disappearance of the black CuBr₂ and the appearance of white CuBr indicates the progress of the reaction.

  • After the reaction is complete, cool the mixture and filter to remove the copper salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Bromination Pathways of 7-Methoxy-1-indanone

Bromination_Pathways start 7-Methoxy-1-indanone alpha_bromo 2-Bromo-7-methoxy-1-indanone (Desired Product) start->alpha_bromo α-Bromination (e.g., Br2/Et2O) arom_bromo Aromatic Bromination Products (e.g., 4-Bromo, 6-Bromo) start->arom_bromo Aromatic Substitution (e.g., NBS/CH3CN) dibromo 2,2-Dibromo-7-methoxy-1-indanone (Over-bromination) alpha_bromo->dibromo Excess Br2

Caption: Potential bromination pathways for 7-methoxy-1-indanone.

Troubleshooting Logic for Bromination Reactions

Troubleshooting_Logic start Reaction Outcome Unsatisfactory low_yield Low Yield of Desired Product start->low_yield side_products High Level of Side Products start->side_products incomplete Incomplete Reaction? low_yield->incomplete over_bromination Over-bromination? side_products->over_bromination arom_bromination Aromatic Bromination? side_products->arom_bromination sol_incomplete Extend reaction time or add more reagent carefully. incomplete->sol_incomplete Yes sol_over_bromination Reduce amount of brominating agent. Lower reaction temperature. over_bromination->sol_over_bromination Yes sol_arom_bromination Use milder/more selective conditions (e.g., CuBr2). arom_bromination->sol_arom_bromination Yes

Caption: A logical workflow for troubleshooting common issues in bromination reactions.

References

How to avoid over-bromination in indenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding over-bromination during indenone synthesis.

Troubleshooting Guide: Over-bromination in Indenone Synthesis

This guide addresses common issues encountered during the bromination of indanones to synthesize indenones, with a focus on preventing the formation of di-, tri-, and other over-brominated byproducts.

Problem Potential Cause(s) Recommended Solution(s)
Formation of α,α-dibromoindanone 1. Excess brominating agent: Using more than one equivalent of the brominating agent (e.g., Br₂) can lead to the second bromination at the α-position.[1] 2. Basic reaction conditions: In basic media, the initially formed α-bromo ketone is more acidic and readily forms an enolate, which is then rapidly brominated again.[1][2]1. Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents of the brominating agent relative to the indanone. 2. Acidic Conditions: Perform the bromination under acidic conditions (e.g., in acetic acid) to favor mono-bromination.[3][4] The presence of the first electron-withdrawing bromine atom disfavors the formation of the enol needed for the second bromination.[1]
Formation of tribromoindanones 1. Excess brominating agent and harsh conditions: A significant excess of the brominating agent, especially at elevated temperatures or with prolonged reaction times, can lead to multiple brominations.[5][6] 2. Radical bromination: The use of radical initiators or light can sometimes lead to less selective bromination and the formation of poly-brominated species.1. Careful control of reagents and conditions: Use a slight excess of N-bromosuccinimide (NBS) (e.g., 1.1 equivalents) and monitor the reaction closely by TLC.[7] 2. Optimize reaction time and temperature: Avoid prolonged reaction times and excessively high temperatures.
Bromination on the aromatic ring 1. Lewis acid catalysis: The presence of Lewis acids can promote electrophilic aromatic substitution on the benzene ring of the indanone. 2. Substituent effects: Electron-donating groups on the aromatic ring can activate it towards electrophilic bromination.[3]1. Avoid Lewis acids: If α-bromination is desired, avoid the use of Lewis acid catalysts. 2. Use of NBS: N-Bromosuccinimide is generally more selective for α-bromination over aromatic bromination in the absence of a strong Lewis acid.
Low yield of the desired mono-bromoindenone 1. Incomplete reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting material. 2. Side reactions: Over-bromination or other side reactions can consume the starting material and the desired product. 3. Inefficient elimination: The subsequent elimination of HBr to form the indenone may be incomplete.1. Reaction monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 2. Control of reaction conditions: As detailed above, carefully control stoichiometry and reaction conditions to minimize side reactions. 3. Choice of base for elimination: Use a suitable base like triethylamine to efficiently induce the elimination of HBr to form the indenone.[7]
Complex product mixture 1. Multiple competing reactions: A combination of α-bromination, aromatic bromination, and over-bromination can lead to a complex mixture of products.[6] 2. Decomposition: The desired product or intermediates may be unstable under the reaction conditions.1. Method selection: Choose a method known for its selectivity. For example, the use of NBS with a radical initiator followed by base-induced elimination is reported to give a high yield of 3-bromo-1-indenone.[7] 2. Purification: If a mixture is unavoidable, careful purification by column chromatography may be necessary to isolate the desired product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of over-bromination in indenone synthesis?

A1: The most common cause of over-bromination is the use of excess brominating agent, particularly under basic reaction conditions.[1] In the presence of a base, the initial mono-brominated product is readily deprotonated to form an enolate, which is more reactive towards bromination than the starting indanone, leading to di- and poly-brominated products.[1][2]

Q2: How can I selectively achieve mono-bromination at the α-position of indanone?

A2: To achieve selective mono-bromination, it is recommended to use a slight excess (1.0-1.1 equivalents) of a brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent such as carbon tetrachloride, often with a radical initiator like azobisisobutyronitrile (AIBN).[7] Alternatively, performing the reaction with bromine (Br₂) in an acidic solvent like acetic acid can also favor mono-bromination.[3][4]

Q3: What is the role of the base in the final step of indenone synthesis?

A3: After the initial α-bromination of the indanone, a base, such as triethylamine, is added to facilitate the elimination of hydrogen bromide (HBr). This elimination reaction creates the double bond in the five-membered ring, resulting in the formation of the target indenone.[7]

Q4: Can I use bromine (Br₂) directly for the synthesis of bromoindenone?

A4: Yes, molecular bromine (Br₂) can be used. However, its reactivity can sometimes be harder to control, potentially leading to over-bromination or side reactions.[5] When using Br₂, it is often done in a solvent like acetic acid to moderate its reactivity and favor mono-bromination.[3]

Q5: How does the choice of solvent affect the outcome of the bromination reaction?

A5: The solvent plays a crucial role in the selectivity of the bromination. Non-polar solvents like carbon tetrachloride are often used with NBS for radical bromination.[7] Acidic solvents like acetic acid can promote the formation of the enol intermediate, which is necessary for α-halogenation, while also helping to control the reactivity of bromine.[3][8]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1-indenone from 1-Indanone using NBS

This protocol is adapted from a high-yield synthesis of 3-bromo-1-indenone.[7]

Materials:

  • 1-Indanone

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), dry

  • Triethylamine

  • Diethyl ether

  • 0.1 N HCl

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-indanone (1.0 eq) in dry carbon tetrachloride, add recrystallized N-bromosuccinimide (2.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture at reflux and illuminate with a 125W light for one hour.

  • Cool the reaction mixture to 5 °C.

  • Add triethylamine (3.5 eq) and stir the mixture for one hour at 25 °C.

  • Remove the resulting solids by filtration and wash them with carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with diethyl ether and wash with 0.1 N HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to afford the pure 3-bromo-1-indenone.

Reactant Molar Ratio Reported Yield
1-Indanone1.099%[7]
N-Bromosuccinimide2.1
Triethylamine3.5

Visualizations

Reaction Pathway for Indenone Synthesis

G Figure 1. General reaction pathway for the synthesis of 3-bromo-1-indenone from 1-indanone. cluster_0 Step 1: α-Bromination cluster_1 Step 2: Elimination 1-Indanone 1-Indanone 2-Bromo-1-indanone 2-Bromo-1-indanone 1-Indanone->2-Bromo-1-indanone NBS, AIBN, CCl4, hv 3-Bromo-1-indenone 3-Bromo-1-indenone 2-Bromo-1-indanone->3-Bromo-1-indenone Triethylamine G Figure 2. Troubleshooting workflow to avoid over-bromination in indenone synthesis. start Start: Indenone Synthesis observe Observe Over-bromination (e.g., di- or tri-brominated products) start->observe check_stoichiometry Check Stoichiometry of Brominating Agent observe->check_stoichiometry excess Excess Agent Used check_stoichiometry->excess Yes check_conditions Check Reaction Conditions check_stoichiometry->check_conditions No correct_stoichiometry Use 1.0-1.1 Equivalents excess->correct_stoichiometry monitor_reaction Monitor Reaction by TLC correct_stoichiometry->monitor_reaction basic Basic Conditions Used check_conditions->basic Basic check_conditions->monitor_reaction Acidic/Neutral acidic Switch to Acidic Conditions (e.g., Acetic Acid) basic->acidic acidic->monitor_reaction end Successful Mono-bromination monitor_reaction->end G Figure 3. Logical relationships between reaction parameters and product selectivity. cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes param_stoichiometry Stoichiometry of Brominating Agent outcome_mono Mono-bromination (Desired Product) param_stoichiometry->outcome_mono 1.0-1.1 eq outcome_over Over-bromination (Side Product) param_stoichiometry->outcome_over > 1.1 eq param_conditions Reaction Conditions (pH) param_conditions->outcome_mono Acidic param_conditions->outcome_over Basic param_reagent Brominating Agent param_reagent->outcome_mono NBS (selective) param_reagent->outcome_over Br2 (can be less selective)

References

Technical Support Center: Synthesis of 4-Bromo-7-methoxy-indenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-bromo-7-methoxy-indenone, a key intermediate in various research and development applications. The primary focus is on optimizing the reaction temperature for the critical intramolecular Friedel-Crafts cyclization step.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-bromo-7-methoxy-indenone, with a focus on the impact of reaction temperature.

Issue Potential Cause Recommended Action
Low or No Product Yield 1. Incomplete reaction: The reaction temperature may be too low, or the reaction time too short. 2. Deactivation of catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 3. Incorrect starting material: The precursor, 3-(2-bromo-5-methoxyphenyl)propanoic acid, may be impure or incorrect.1. Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or GC-MS. Consider extending the reaction time.[1] 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid. 3. Starting Material Purity: Verify the purity of the starting material using techniques like NMR or melting point analysis.
Formation of Multiple Products (Low Purity) 1. Side reactions: High reaction temperatures can lead to undesired side reactions, such as intermolecular reactions or the formation of isomers. 2. Catalyst stoichiometry: An incorrect amount of Lewis acid can promote side reactions.1. Temperature Control: The Friedel-Crafts acylation is highly exothermic. Maintain a low temperature (e.g., 0-5°C) during the addition of the Lewis acid to control the reaction rate and improve regioselectivity.[1] After the initial addition, the reaction can be allowed to slowly warm to room temperature or be gently heated.[1] 2. Optimize Catalyst Amount: Typically, a stoichiometric amount of the Lewis acid is required for acylation reactions. Perform small-scale experiments to determine the optimal catalyst loading.
Product is a Dark Oil or Tar 1. Polymerization: High temperatures can induce polymerization of the starting material or product. 2. Degradation: The product may be unstable at elevated temperatures.1. Strict Temperature Control: Avoid excessive heating. Use a controlled heating mantle or oil bath. If the reaction is highly exothermic, consider adding the reagents portion-wise to manage the temperature. 2. Purification: The crude product may require purification by column chromatography to remove polymeric material.
Inconsistent Results Between Batches 1. Variability in reaction conditions: Minor differences in temperature, reaction time, or reagent quality can lead to different outcomes.1. Standardize Protocol: Document all reaction parameters meticulously, including the rate of addition of reagents, stirring speed, and the source and purity of all chemicals. Use a consistent heating and cooling method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the intramolecular Friedel-Crafts cyclization to form 4-bromo-7-methoxy-indenone?

A1: The optimal temperature can vary depending on the specific reagents and scale of the reaction. A common approach is to add the cyclizing agent (e.g., thionyl chloride to form the acid chloride, followed by a Lewis acid like AlCl₃) at a low temperature, such as 0°C, to control the initial exothermic reaction. The reaction mixture is then typically allowed to warm to room temperature and may require gentle heating (e.g., up to 80°C) to drive the reaction to completion.[1] It is crucial to monitor the reaction's progress to determine the ideal temperature profile for your specific setup.

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is vital for several reasons. Firstly, the Friedel-Crafts acylation is a highly exothermic process. Without proper cooling, the reaction rate can become uncontrollable, leading to a decrease in yield and the formation of impurities. Secondly, higher temperatures can promote undesirable side reactions, such as intermolecular acylation or the formation of constitutional isomers, which will complicate the purification process and lower the yield of the desired product.

Q3: What are the potential side products if the temperature is too high?

A3: Elevated temperatures can lead to several side products, including:

  • Polymeric materials: The starting material or the indenone product can polymerize.

  • Isomeric products: Although the intramolecular cyclization is generally regioselective, high temperatures can sometimes lead to the formation of other isomers if alternative cyclization pathways become accessible.

  • Products of intermolecular reactions: Instead of the desired intramolecular cyclization, molecules of the starting material may react with each other.

Q4: How can I monitor the progress of the reaction to optimize the temperature?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] By taking small aliquots of the reaction mixture at different time points and temperatures, you can determine the rate of consumption of the starting material and the formation of the product, allowing you to fine-tune the reaction conditions.

Data Presentation

The following table presents hypothetical data to illustrate the effect of the final reaction temperature on the yield and purity of 4-bromo-7-methoxy-indenone after the initial low-temperature addition of the Lewis acid.

Experiment ID Final Reaction Temperature (°C) Reaction Time (hours) Yield (%) Purity (by HPLC, %) Observations
125 (Room Temperature)126592Slow reaction, incomplete conversion.
24067895Good conversion and purity.
36048590Faster reaction, slight increase in impurities.
48028285Rapid reaction, significant increase in side products.
510016070Formation of dark, tar-like substances.

Experimental Protocols

Key Experiment: Intramolecular Friedel-Crafts Cyclization for the Synthesis of 4-bromo-7-methoxy-indenone

This protocol describes a general procedure for the synthesis of 4-bromo-7-methoxy-indenone from 3-(2-bromo-5-methoxyphenyl)propanoic acid.

Materials:

  • 3-(2-bromo-5-methoxyphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-bromo-5-methoxyphenyl)propanoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used in the next step without further purification.

  • Intramolecular Friedel-Crafts Cyclization:

    • Place the crude acid chloride in a clean, dry round-bottom flask and dissolve it in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • To a separate flask, add anhydrous aluminum chloride and suspend it in anhydrous dichloromethane.

    • Slowly add the suspension of aluminum chloride to the acid chloride solution while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then slowly warm to room temperature.

    • Monitor the reaction by TLC. If the reaction is sluggish, gently heat the mixture to a predetermined temperature (e.g., 40-60°C) and continue to monitor its progress.

  • Work-up:

    • Upon completion of the reaction, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by 1M HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-bromo-7-methoxy-indenone by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualization

Temperature_Optimization_Workflow Workflow for Temperature Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_decision Decision start Start with established protocol (e.g., 0°C addition, then RT) setup Set up small-scale parallel reactions start->setup temp_range Define temperature range for final reaction step (e.g., 25°C, 40°C, 60°C, 80°C) setup->temp_range execute Run reactions at different temperatures temp_range->execute monitor Monitor progress (TLC, GC-MS) execute->monitor workup Quench and work-up all reactions identically monitor->workup analyze Analyze yield and purity (HPLC, NMR) workup->analyze compare Compare results analyze->compare optimal Optimal temperature identified? compare->optimal select Select best condition (highest yield & purity) optimal->select Yes refine Refine temperature range and repeat experiment optimal->refine No stop End select->stop Finalize Protocol refine->temp_range

Caption: A logical workflow for optimizing the reaction temperature in the synthesis of 4-bromo-7-methoxy-indenone.

References

Technical Support Center: Purification of 4-bromo-7-methoxy-indenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 4-bromo-7-methoxy-indenone. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the purification of 4-bromo-7-methoxy-indenone, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My purified 4-bromo-7-methoxy-indenone has a low melting point and appears as a brownish, sticky solid instead of a crystalline material. What is the likely cause and how can I fix it?

A1: A depressed melting point and altered physical appearance are strong indicators of impurities. The brownish color may suggest the presence of residual starting materials, byproducts from the synthesis, or degradation products.

Troubleshooting Steps:

  • Identify Impurities: Use analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the impurities. Common impurities include unreacted starting materials or regioisomers formed during synthesis.

  • Purification Methods:

    • Recrystallization: This is an effective method for purifying solid compounds. The choice of solvent is crucial. For indenone derivatives, solvents such as methanol, ethanol, or a mixture of ethyl acetate and hexane have been used. Experiment with different solvent systems to find one where 4-bromo-7-methoxy-indenone is soluble at high temperatures but sparingly soluble at low temperatures.

    • Column Chromatography: For complex mixtures, column chromatography offers a higher degree of separation. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate the desired product from impurities.

Q2: I am performing column chromatography to purify 4-bromo-7-methoxy-indenone, but I am getting poor separation of my compound from an impurity. What can I do to improve the separation?

A2: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system or issues with the stationary phase.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.3-0.4 and maximizes the difference in Rf values between your compound and the impurities.

    • Solvent Polarity: If the compounds are eluting too quickly, decrease the polarity of the solvent system. If they are not moving from the baseline, gradually increase the polarity.

  • Check for Compound Stability: Some compounds can degrade on silica gel. To check for this, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots, your compound is likely degrading. In such cases, you can try using a less acidic stationary phase like alumina or deactivating the silica gel.

  • Proper Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Also, load your sample in a concentrated band using a minimal amount of solvent to ensure sharp elution bands.

Q3: My yield of 4-bromo-7-methoxy-indenone after recrystallization is very low. How can I improve it?

A3: A low recrystallization yield is often due to using too much solvent or premature crystallization.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve your crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes the recovery.

  • Mother Liquor Analysis: After the first filtration, concentrate the mother liquor and cool it again to obtain a second crop of crystals. You can check the purity of this second crop by TLC.

  • Prevent Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, preheat your funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper.

Q4: During the synthesis of 4-bromo-7-methoxy-indenone, what are the potential side products or impurities I should be aware of?

A4: The synthesis of substituted indanones can lead to several byproducts. Being aware of these can aid in developing an effective purification strategy.

Potential Impurities:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Regioisomers: In reactions like Friedel-Crafts acylation, cyclization can sometimes occur at different positions on the aromatic ring, leading to the formation of isomeric indanones.

  • Di-brominated Products: Depending on the reaction conditions, over-bromination can occur, leading to the formation of di-bromo-7-methoxy-indenone.[1]

  • Products of Side Reactions: The specific synthetic route will determine other possible side products. A thorough understanding of the reaction mechanism is key to predicting these.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the purification of 4-bromo-7-methoxy-indenone and related compounds.

ParameterValueSource/Notes
Melting Point 134-138 °C
Molecular Weight 241.08 g/mol
Purity (Commercial) 97%
Recrystallization Solvent for a similar compound 15% ethyl acetate in hexaneFor 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
TLC Rf for a similar compound 0.4 (1:1 ethyl acetate:hexane)For 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude 4-bromo-7-methoxy-indenone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica gel.

  • Elution: Begin eluting with the least polar solvent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-bromo-7-methoxy-indenone.

Protocol 2: Purification by Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-bromo-7-methoxy-indenone in the minimum amount of a suitable hot solvent (e.g., ethanol, or a mixture of ethyl acetate and hexane).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Troubleshooting_Purification cluster_start Initial Observation cluster_analysis Problem Analysis cluster_causes Potential Causes cluster_solutions Purification Strategy start Impure Product (e.g., low melting point, off-color) analysis Analyze Impurity Profile (TLC, GC-MS, NMR) start->analysis cause1 Residual Starting Materials analysis->cause1 cause2 Side Products (e.g., regioisomers, di-brominated) analysis->cause2 cause3 Degradation of Product analysis->cause3 solution1 Recrystallization (Optimize solvent system) cause1->solution1 solution2 Column Chromatography (Optimize eluent, stationary phase) cause1->solution2 cause2->solution2 solution3 Use milder purification conditions (e.g., alumina instead of silica) cause3->solution3 end Pure Crystalline Product solution1->end Pure Product solution2->end Pure Product solution3->end Pure Product

Caption: Troubleshooting workflow for the purification of 4-bromo-7-methoxy-indenone.

Experimental_Workflow cluster_crude Starting Material cluster_purification Purification Method cluster_column_steps Column Chromatography Steps cluster_recrystallization_steps Recrystallization Steps cluster_final Final Product crude Crude 4-bromo-7-methoxy-indenone purification_choice Choose Purification Method crude->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Simple Purification pack Pack Column column->pack dissolve Dissolve in Hot Solvent recrystallization->dissolve load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect & Analyze Fractions (TLC) elute->collect pure Pure 4-bromo-7-methoxy-indenone collect->pure cool Cool to Crystallize dissolve->cool filtrate Filter Crystals cool->filtrate filtrate->pure

Caption: Experimental workflow for the purification of 4-bromo-7-methoxy-indenone.

References

Technical Support Center: Purification of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one. The following information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 3-(bromo-methoxyphenyl)propanoic acid, regioisomers formed during cyclization, and byproducts from side reactions inherent to methods like Friedel-Crafts acylation. Discolored (often brown or sticky) product may indicate the presence of polymeric or degradation products.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: The following techniques are highly effective for purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid and effective method to qualitatively check for the presence of impurities. The appearance of multiple spots is indicative of a mixture of compounds. For a related compound, an eluent system of 1:1 ethyl acetate:hexane has been shown to be effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for identifying impurities by comparing the sample's spectrum to that of a pure standard. Unanticipated peaks can signify the presence of starting materials, regioisomers, or other byproducts.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide quantitative data on the purity of the sample and can help in the identification of impurities.

Q3: My purified this compound is discolored. What is the cause and how can I fix it?

A3: Discoloration in the final product, which should be a white to off-white solid, typically points to the presence of persistent colored impurities or degradation products. To address this, you can add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and the adsorbed impurities. Performing the recrystallization under an inert atmosphere (e.g., nitrogen) can also prevent oxidation.

Q4: I am experiencing a low yield after recrystallization. How can this be improved?

A4: Low recovery is a frequent issue in recrystallization and can often be attributed to using an excessive amount of solvent or premature crystallization. To enhance your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Pre-heating the filtration apparatus can prevent the product from crashing out on the filter paper. After collecting the initial crystals, concentrating the mother liquor and cooling it again may afford a second crop of crystals.

Troubleshooting Guides

Issue 1: Oiling Out During Recrystallization

Problem: Instead of forming crystals, the compound separates as an oily layer upon cooling.

Possible Cause: This phenomenon, known as "oiling out," happens when the solute's melting point is lower than the temperature at which it precipitates from the saturated solution.

Solutions:

  • Increase Solvent Volume: Add more of the primary solvent to the hot solution to decrease the saturation temperature.

  • Slower Cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath.

  • Seed Crystals: Introduce a seed crystal of the pure compound to encourage crystallization at a lower temperature.

  • Solvent System Modification: Consider using a different solvent or a mixed solvent system where the compound has lower solubility at the solvent's boiling point.

Issue 2: No Crystal Formation Upon Cooling

Problem: The solution remains clear even after cooling, and no crystals are formed.

Possible Causes:

  • The amount of solvent used was excessive.

  • The solution is supersaturated.

Solutions:

  • Solvent Evaporation: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound.

  • Induce Crystallization:

    • Scratch the inner surface of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Add a small seed crystal of the pure compound.

  • Further Cooling: If not already done, place the flask in an ice bath to further reduce the solubility.

Data Presentation

The following table summarizes typical results from the purification of crude this compound by different methods.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Recovery Yield
Recrystallization (Ethanol/Water)85%98.5%75%
Column Chromatography (Silica Gel)85%>99%60%
Recrystallization (Isopropanol)85%97%80%

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is based on general procedures for similar bromo-methoxy aromatic compounds.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Induce Crystallization: While the filtrate is still hot, add deionized water dropwise until the solution becomes faintly cloudy, indicating saturation. Then, add a few drops of hot ethanol to redissolve the precipitate and clarify the solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximal crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is based on a reported TLC system for a similar compound.

  • Stationary Phase Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient from 100% hexane to a 1:1 mixture of hexane:ethyl acetate is a good starting point.

  • Fraction Collection: Collect fractions and monitor them by TLC using a 1:1 ethyl acetate:hexane eluent to identify the fractions containing the pure product (for a similar compound, the Rf is approximately 0.4).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G cluster_0 Troubleshooting Impurity Removal start Crude Product Analysis (TLC, NMR, HPLC) purity_check Is Purity > 98%? start->purity_check end Pure Product purity_check->end Yes recrystallization Recrystallization purity_check->recrystallization No recryst_outcome Successful Crystallization? recrystallization->recryst_outcome column_chrom Column Chromatography chrom_outcome Good Separation? column_chrom->chrom_outcome recryst_outcome->purity_check Yes recryst_outcome->column_chrom Purity still low oiling_out Issue: Oiling Out recryst_outcome->oiling_out No, Oiled Out no_crystals Issue: No Crystals recryst_outcome->no_crystals No, No Crystals troubleshoot_recryst Troubleshoot Recrystallization (Adjust solvent, cool slowly, seed) oiling_out->troubleshoot_recryst no_crystals->troubleshoot_recryst troubleshoot_recryst->recrystallization chrom_outcome->purity_check Yes troubleshoot_chrom Troubleshoot Chromatography (Adjust solvent polarity, change stationary phase) chrom_outcome->troubleshoot_chrom No troubleshoot_chrom->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-7-Methoxy-Indenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-bromo-7-methoxy-indenone. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My intramolecular Friedel-Crafts acylation to form the indanone ring is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the solvent, glassware, or starting materials will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is best to use a fresh, unopened container of the Lewis acid or to purify the existing stock.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively removing it from the catalytic cycle.

    • Solution: Stoichiometric amounts of the Lewis acid are often required. You may need to optimize the molar ratio of the catalyst to the starting material, potentially increasing it to ensure the reaction goes to completion.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products.

    • Solution: Experiment with a range of temperatures. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition.[1]

  • Deactivated Aromatic Ring: While the methoxy group is activating, improper starting material selection could lead to a deactivated ring.

    • Solution: Ensure your starting material, 3-(5-bromo-2-methoxyphenyl)propanoic acid, is pure. The presence of any deactivating impurities can hinder the cyclization.

Q2: I am observing the formation of multiple products during the Friedel-Crafts acylation. What is the likely cause?

The formation of multiple products can be due to:

  • Isomer Formation: Depending on the exact substitution pattern of the starting material, cyclization could potentially occur at different positions on the aromatic ring, leading to isomeric products. However, for 3-(5-bromo-2-methoxyphenyl)propanoic acid, the cyclization is expected to be highly regioselective.

  • Side Reactions: At elevated temperatures, side reactions such as intermolecular condensation or decomposition can occur.

  • Impure Starting Materials: Impurities in the starting propanoic acid or the acyl chloride intermediate can lead to the formation of various byproducts.

Q3: The bromination of 7-methoxy-indenone is not selective and I'm getting a mixture of brominated products. How can I improve the regioselectivity for the 4-position?

Achieving regioselectivity in the bromination of substituted indanones requires careful control of the reaction conditions:

  • Choice of Brominating Agent: The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, it may lead to over-bromination or side-chain bromination. N-Bromosuccinimide (NBS) is often a milder and more selective reagent for aromatic bromination.

  • Reaction Conditions: The solvent and temperature can influence the selectivity. Running the reaction at a lower temperature can often improve the regioselectivity.

  • Catalyst: The use of a catalyst, or lack thereof, can direct the bromination. For aromatic bromination, a Lewis acid catalyst is typically not required and may lead to unwanted side reactions.

Q4: What are the key challenges when scaling up the intramolecular Friedel-Crafts acylation?

Scaling up this reaction presents several challenges:

  • Heat Management: The reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The use of a jacketed reactor with controlled cooling is recommended.

  • Reagent Addition: The dropwise addition of the acyl chloride to the suspension of the Lewis acid needs to be carefully controlled to maintain the desired reaction temperature.[2]

  • Mixing: Efficient stirring is necessary to ensure proper mixing of the heterogeneous reaction mixture, especially on a larger scale.[2]

  • Work-up: Quenching the reaction by adding it to ice requires careful handling on a large scale to control the exothermic decomposition of the aluminum chloride complex.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key steps in the synthesis of 4-bromo-7-methoxy-indenone. Please note that these are starting points and may require optimization for specific laboratory conditions and scale.

Parameter Intramolecular Friedel-Crafts Acylation Bromination
Starting Material 3-(5-bromo-2-methoxyphenyl)propanoic acid7-methoxy-indenone
Key Reagent Thionyl chloride, Aluminum chlorideN-Bromosuccinimide (NBS)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Acetonitrile or Dichloromethane (DCM)
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 3 - 24 hours1 - 6 hours
Typical Yield 75 - 90%80 - 95%

Experimental Protocols

Synthesis of 7-Methoxy-indenone (via Intramolecular Friedel-Crafts Acylation)

This protocol is adapted from analogous syntheses of substituted indanones.

Materials:

  • 3-(2-methoxyphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-methoxyphenyl)propanoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • Friedel-Crafts Acylation: In a separate, larger flask, prepare a suspension of anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude acid chloride from step 1 in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃ suspension with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-methoxy-indenone.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Synthesis of 4-Bromo-7-methoxy-indenone (Bromination)

Materials:

  • 7-methoxy-indenone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane (DCM)

  • Water

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 7-methoxy-indenone in acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0 to 1.1 equivalents) portion-wise over 15-30 minutes, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C to room temperature for 1-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water.

  • If excess bromine color persists, add a small amount of saturated sodium thiosulfate solution until the color disappears.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield 4-bromo-7-methoxy-indenone.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Intramolecular Friedel-Crafts Acylation cluster_step2 Step 2: Bromination 3_2_methoxyphenyl_propanoic_acid 3-(2-methoxyphenyl) propanoic acid Acid_Chloride_Formation Acid Chloride Formation (SOCl₂) 3_2_methoxyphenyl_propanoic_acid->Acid_Chloride_Formation 1. Friedel_Crafts Friedel-Crafts Acylation (AlCl₃, DCM) Acid_Chloride_Formation->Friedel_Crafts 2. 7_methoxy_indenone 7-methoxy-indenone Friedel_Crafts->7_methoxy_indenone 3. Bromination Bromination (NBS, Acetonitrile) 7_methoxy_indenone->Bromination 4. 4_bromo_7_methoxy_indenone 4-bromo-7-methoxy-indenone Bromination->4_bromo_7_methoxy_indenone 5.

Caption: Synthetic pathway for 4-bromo-7-methoxy-indenone.

Troubleshooting_Workflow Start Low Yield in Friedel-Crafts Acylation Check_Catalyst Check Catalyst Activity & Stoichiometry Start->Check_Catalyst Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Optimize_Catalyst Use Fresh/Anhydrous Catalyst Increase Stoichiometry Catalyst_OK->Optimize_Catalyst No Check_Conditions Check Reaction Conditions Catalyst_OK->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Temperature & Reaction Time Conditions_OK->Optimize_Conditions No Check_Reagents Check Reagent Purity Conditions_OK->Check_Reagents Yes Optimize_Conditions->Check_Reagents Reagents_OK Reagents Pure? Check_Reagents->Reagents_OK Purify_Reagents Purify Starting Materials Reagents_OK->Purify_Reagents No Success Improved Yield Reagents_OK->Success Yes Purify_Reagents->Success

References

Technical Support Center: 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one. The information is based on general chemical principles of α-bromo ketones and substituted indanones, as specific stability data for this compound is limited.

Troubleshooting Guides

Issue: Compound discoloration (e.g., yellowing) upon storage.

  • Possible Cause: Decomposition of the compound. As an α-bromo ketone, this compound may be susceptible to degradation, especially when exposed to light, air, or moisture. Halogenated compounds can sometimes release free halogen, leading to discoloration.

  • Recommended Action:

    • Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.

    • Store at a reduced temperature, such as 2-8°C, as recommended for similar compounds.

    • Consider purging the storage container with an inert gas like argon or nitrogen to minimize oxidation.

Issue: Inconsistent results in subsequent experiments using the same batch of the compound.

  • Possible Cause: Gradual degradation of the compound over time. The α-bromo ketone functionality can be reactive and may slowly undergo reactions like dehydrobromination, especially if exposed to basic conditions or nucleophiles.[1][2]

  • Recommended Action:

    • Aliquot the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the entire batch to ambient conditions.

    • Perform a purity check (e.g., by HPLC or NMR) on an older batch if inconsistent results are observed to assess its integrity.

    • Avoid storing the compound in solutions for extended periods, especially in protic or basic solvents.

Issue: Poor solubility or presence of insoluble particulates.

  • Possible Cause: Formation of insoluble degradation products. Decomposition can lead to polymerization or the formation of less soluble byproducts.

  • Recommended Action:

    • Attempt to dissolve a small sample in a trusted solvent to verify solubility against the product specification sheet.

    • If particulates are observed, they can be removed by filtration. However, this is a temporary solution, and the underlying stability issue should be addressed.

    • Re-evaluate storage conditions to prevent further degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations for similar compounds, it is advised to store this compound at 2-8°C in a dry, dark environment. The container should be tightly sealed to prevent moisture ingress. For long-term storage, flushing with an inert gas is recommended.

Q2: What are the potential degradation pathways for this compound?

A2: As an α-bromo ketone, a likely degradation pathway is dehydrobromination to form an α,β-unsaturated ketone, especially in the presence of a base.[1][2] Other potential pathways could involve nucleophilic substitution of the bromine atom or reactions involving the methoxy and ketone functional groups under harsh conditions.

Q3: Is this compound sensitive to pH?

A3: Yes, α-bromo ketones can be sensitive to pH. Basic conditions can promote dehydrobromination and other elimination reactions.[3] Acidic conditions might lead to hydrolysis or other rearrangements, though typically at a slower rate. It is advisable to maintain neutral pH conditions during experiments whenever possible.

Q4: How can I check the purity of my sample if I suspect degradation?

A4: You can assess the purity of your sample using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). Comparing the analytical data of a stored sample with that of a fresh sample or the supplier's certificate of analysis can reveal the presence of impurities or degradation products.

Stability Data (Hypothetical)

The following table presents hypothetical stability data for this compound to illustrate how such information would be presented. Note: This data is for illustrative purposes only and is not based on experimental results.

ConditionDurationPurity by HPLC (%)Appearance
2-8°C, Dark, Inert Atmosphere12 months>98%White to off-white solid
Room Temperature, Ambient Light6 months~90%Light yellow solid
40°C, Ambient Light1 month<85%Yellow to brown solid
pH 4 Solution, Room Temp24 hours~97%Solution remains clear
pH 9 Solution, Room Temp24 hours~92%Slight yellowing of solution

Experimental Protocols

Protocol: Accelerated Stability Study

This protocol is a general guideline for assessing the stability of a chemical compound under accelerated conditions.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into several amber glass vials.

    • Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in various solvents relevant to its intended use (e.g., acetonitrile, DMSO).

  • Stress Conditions:

    • Thermal Stress: Place vials of the solid compound and solutions in ovens at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose vials to a controlled light source (e.g., a photostability chamber with UV and visible light). Wrap control samples in aluminum foil.

    • pH Stress: Adjust the pH of aqueous solutions containing the compound to acidic (e.g., pH 2) and basic (e.g., pH 9) conditions using appropriate buffers.

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis:

    • At each time point, withdraw an aliquot of the solution or dissolve a solid sample.

    • Analyze the samples by a stability-indicating HPLC method to determine the purity and identify any degradation products.

    • Visually inspect the samples for any changes in color or clarity.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Workflow start Stability Issue Observed (e.g., discoloration, inconsistent results) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_purity Assess Compound Purity (HPLC, NMR, MS) check_storage->check_purity implement_changes Implement Corrective Actions (Aliquot, Inert Atmosphere) check_purity->implement_changes Purity Acceptable discard Discard Batch check_purity->discard Significant Degradation continue_use Continue Use with Caution implement_changes->continue_use

Caption: A logical workflow for troubleshooting stability issues.

signaling_pathway cluster_degradation Potential Degradation Pathway start 4-Bromo-7-methoxy-2,3-dihydro- 1h-inden-1-one dehydrobromination Dehydrobromination start->dehydrobromination base Base (e.g., trace impurity) base->dehydrobromination product 7-methoxy-2,3-dihydro- 1H-inden-1-one (α,β-unsaturated ketone) dehydrobromination->product

Caption: A potential degradation pathway via dehydrobromination.

References

Technical Support Center: 4-Bromo-7-Methoxy-Indenone NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are interpreting NMR spectra of 4-bromo-7-methoxy-indenone and may be encountering unexpected peaks.

Troubleshooting Unexpected NMR Peaks

Unexpected signals in the ¹H or ¹³C NMR spectrum of your 4-bromo-7-methoxy-indenone sample can arise from various sources, including residual solvents, synthetic byproducts, or issues with sample preparation and data acquisition. This guide provides a systematic approach to identifying the source of these unexpected peaks.

Logical Workflow for Troubleshooting Unexpected NMR Peaks

The following workflow provides a step-by-step process to diagnose and resolve unexpected signals in your NMR spectrum.

G Troubleshooting Workflow for Unexpected NMR Peaks cluster_0 Troubleshooting Workflow for Unexpected NMR Peaks A Unexpected Peak(s) Observed in NMR Spectrum B Review Sample Preparation and Handling A->B Initial Check C Compare with Expected Spectrum and Common Impurities B->C If sample handling is sound D Consider Isomeric Byproducts C->D If not a common impurity E Perform Further Spectroscopic Analysis D->E If isomerism is plausible F Identify Source of Unexpected Peak(s) E->F Based on new data G Re-purify Sample if Necessary F->G If impurity is identified H Adjust Synthetic or Workup Procedure F->H If byproduct is identified I Confirm Structure G->I H->I

A logical workflow to diagnose unexpected peaks in an NMR spectrum.

Frequently Asked Questions (FAQs)

Q1: I am seeing more peaks in the aromatic region of the ¹H NMR spectrum than expected for 4-bromo-7-methoxy-indenone. What could be the cause?

A1: The presence of additional aromatic signals often suggests the presence of isomeric byproducts. The synthesis of 4-bromo-7-methoxy-indenone typically involves an intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid. Depending on the substitution pattern of the starting material, cyclization can sometimes occur at different positions on the aromatic ring, leading to the formation of isomers. For example, if the starting material is 3-(2-bromo-5-methoxyphenyl)propanoic acid, the desired product is 4-bromo-7-methoxy-indenone. However, a minor amount of the isomeric 6-bromo-7-methoxy-indenone could potentially form. Each isomer will have its own distinct set of aromatic proton signals.

Q2: There are unexpected triplets and quartets in my ¹H NMR spectrum, often in the regions of 1.2-1.3 ppm and 4.1-4.2 ppm. What are these?

A2: These signals are characteristic of residual ethyl acetate, a common solvent used in extraction and chromatography. The triplet at ~1.25 ppm corresponds to the methyl protons (-CH₃), and the quartet at ~4.12 ppm corresponds to the methylene protons (-CH₂-) of the ethyl group. Even after drying under high vacuum, trace amounts of ethyl acetate can remain in the sample.[1]

Q3: My baseline is noisy and the peaks are broad. What should I do?

A3: A noisy baseline and broad peaks can result from several factors:

  • Low Sample Concentration: If the concentration of your sample is too low, the signal-to-noise ratio will be poor. You may need to prepare a more concentrated sample.

  • Poor Shimming: The magnetic field homogeneity greatly affects peak shape. Re-shimming the spectrometer can often resolve this issue.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.

  • Incomplete Dissolution: If your sample is not fully dissolved, the solid particles can disrupt the magnetic field homogeneity.[1]

Q4: I see a broad singlet that I cannot assign. How can I determine if it is a water peak?

A4: A common unassigned broad singlet is often due to residual water in the deuterated solvent. To confirm this, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. If the peak is due to exchangeable protons (like water or an alcohol), it will either disappear or significantly diminish in intensity.[1]

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-7-Methoxy-Indenone

The following table provides the predicted ¹H and ¹³C NMR chemical shifts for 4-bromo-7-methoxy-indenone. These values can serve as a reference for a pure sample. Significant deviations from these shifts may indicate the presence of impurities or byproducts.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (C=O)-195.5
2 (CH₂)2.70 (t, J = 5.9 Hz)25.8
3 (CH₂)3.15 (t, J = 5.9 Hz)36.4
3a (C)-135.0
4 (C-Br)-118.0
5 (CH)7.35 (d, J = 8.5 Hz)125.0
6 (CH)6.90 (d, J = 8.5 Hz)112.0
7 (C-OCH₃)-160.0
7a (C)-145.0
8 (OCH₃)3.90 (s)56.0

Note: These are predicted values and may vary slightly from experimental data.

Table 2: Common Impurities and their Approximate ¹H NMR Chemical Shifts (in CDCl₃)
Impurity Chemical Shift (ppm) Multiplicity
Water1.56Broad Singlet
Acetone2.17Singlet
Dichloromethane5.30Singlet
Ethyl Acetate1.25 (CH₃), 4.12 (CH₂)Triplet, Quartet
Hexane0.88 (CH₃), 1.26 (CH₂)Multiplet, Multiplet
Toluene2.36 (CH₃), 7.17-7.29 (Ar-H)Singlet, Multiplet

Experimental Protocols

Protocol for High-Quality NMR Sample Preparation

To minimize contaminants and ensure high-quality spectra, adhere to the following sample preparation protocol:

  • Glassware Cleaning: Thoroughly clean the NMR tube and any vials with a suitable solvent (e.g., acetone), followed by rinsing with deionized water, and a final rinse with the deuterated solvent you will be using. Dry the glassware in an oven to remove any residual solvent.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your 4-bromo-7-methoxy-indenone sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • Filtering: If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.

  • Transfer: Carefully transfer the solution to the NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol for Acquiring a Standard ¹H NMR Spectrum

The following is a general protocol for acquiring a standard ¹H NMR spectrum. Specific parameters may vary depending on the spectrometer.

  • Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Standard ¹H Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

Visualization

Signaling Pathway of Synthetic Byproduct Formation

The following diagram illustrates a potential pathway for the formation of an isomeric byproduct during the intramolecular Friedel-Crafts acylation for the synthesis of 4-bromo-7-methoxy-indenone.

G A 3-(2-bromo-5-methoxyphenyl) propanoic acid B Acylium Ion Intermediate A->B Lewis Acid (e.g., PPA, AlCl₃) C Desired Cyclization (ortho to methoxy) B->C D Isomeric Cyclization (ortho to bromo) B->D E 4-bromo-7-methoxy-indenone (Major Product) C->E F 6-bromo-7-methoxy-indenone (Minor Byproduct) D->F

Potential formation of an isomeric byproduct during synthesis.

References

Technical Support Center: Enhancing the Solubility of 4-bromo-7-methoxy-indenone for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-bromo-7-methoxy-indenone in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-bromo-7-methoxy-indenone?

4-bromo-7-methoxy-indenone is a solid at room temperature with a melting point between 134-138°C.[1] As with many indenone derivatives, it is expected to have low aqueous solubility and is classified as a combustible solid.[1] For experimental purposes, it is recommended to prepare stock solutions in an organic solvent like dimethyl sulfoxide (DMSO).

Q2: What is the recommended solvent for preparing a stock solution of 4-bromo-7-methoxy-indenone?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of 4-bromo-7-methoxy-indenone. It is advisable to prepare a stock solution at a concentration of 10-30 mM in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming or brief sonication if necessary.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally ≤0.5%) to minimize solvent effects on the assay and potential toxicity to cells.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual decrease in solvent concentration can help maintain solubility.

  • Use of Surfactants: The inclusion of a non-ionic surfactant, such as Pluronic F-68 (at a final concentration of 0.01-0.1%), in your assay buffer can help to stabilize the compound and prevent precipitation.

  • Pre-warming Buffer: Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.

Troubleshooting Guide: Compound Precipitation in Assays

This guide provides solutions to common issues encountered when working with 4-bromo-7-methoxy-indenone and other poorly soluble compounds.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon dilution The compound's aqueous solubility limit has been exceeded.- Decrease the final concentration of the compound in the assay.- Perform a serial dilution rather than a single large dilution.- Add the compound stock solution to the assay buffer while vortexing.
Precipitate forms over time in the incubator Temperature changes affecting solubility.- Pre-warm all aqueous solutions to the incubation temperature before adding the compound.- Ensure the incubator provides a stable and consistent temperature.
pH shift in the culture medium.- Use a medium with a robust buffering system (e.g., HEPES) if compatible with your cells.- Monitor the pH of your medium, especially in long-term experiments.
Inconsistent results between experiments Incomplete dissolution of the stock solution or precipitation during the assay.- Always ensure the DMSO stock solution is fully dissolved before each use by warming to room temperature and vortexing.- Prepare fresh dilutions for each experiment.- Visually inspect assay plates for any signs of precipitation before taking readings.

Data Presentation: Solubility Profile

Solvent Qualitative Solubility Notes
Water Poorly SolubleExpected to have very low solubility in aqueous buffers.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.
Ethanol Moderately SolubleMay be used for stock solutions, but solubility is likely lower than in DMSO.
Methanol Moderately SolubleSimilar to ethanol, can be considered as an alternative to DMSO for some applications.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 4-bromo-7-methoxy-indenone (Molecular Weight: 241.08 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 2.41 mg of 4-bromo-7-methoxy-indenone.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Kinetic Solubility Determination in Aqueous Buffer

Objective: To determine the kinetic solubility of 4-bromo-7-methoxy-indenone in a specific aqueous buffer.

Materials:

  • 10 mM stock solution of 4-bromo-7-methoxy-indenone in DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare a series of dilutions of the 10 mM stock solution in DMSO.

  • In a 96-well plate, add 198 µL of the aqueous assay buffer to each well.

  • Add 2 µL of the DMSO dilutions of the compound to the corresponding wells, creating a range of final compound concentrations (e.g., 1 µM to 200 µM) with a final DMSO concentration of 1%.

  • Include a blank control with 2 µL of DMSO and 198 µL of buffer.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a plate reader at 620 nm.

  • The kinetic solubility limit is the highest concentration at which the turbidity is not significantly different from the blank control.

Mandatory Visualizations

Experimental Workflow for Solubility Assessment

G Workflow for Solubility Assessment of 4-bromo-7-methoxy-indenone cluster_0 Stock Solution Preparation cluster_1 Assay Preparation cluster_2 Troubleshooting weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot serial_dilute Serial Dilution of Stock in Buffer aliquot->serial_dilute Use thawed aliquot prepare_buffer Prepare Aqueous Assay Buffer prepare_buffer->serial_dilute precipitation Precipitation Observed? serial_dilute->precipitation optimize Optimize Protocol: - Lower Final [Compound] - Lower Final [DMSO] - Add Surfactant - Pre-warm Buffer precipitation->optimize Yes assay Proceed with Assay precipitation->assay No optimize->serial_dilute

Caption: A logical workflow for preparing and troubleshooting the solubility of 4-bromo-7-methoxy-indenone for in vitro assays.

Putative Signaling Pathway Modulation

Indenone derivatives have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway. A structurally related compound, 4'-bromo-5,6,7-trimethoxyflavone, has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the NF-κB pathway. The following diagram illustrates this proposed mechanism of action.

G Proposed Anti-inflammatory Mechanism of a Bromo-Methoxy Compound LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene_Expression Gene Expression (iNOS, COX-2) Nucleus->Gene_Expression activates Inflammation Inflammation Gene_Expression->Inflammation promotes Compound 4-bromo-7-methoxy-indenone (Hypothesized) Compound->IKK inhibits

Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway by a bromo-methoxy compound, leading to anti-inflammatory effects.

References

Validation & Comparative

A Comparative Guide to Bromo-Indenones: Unveiling the Potential of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, bromo-substituted indenones have garnered significant interest for their potential as therapeutic agents, particularly in oncology. This guide provides an objective comparison of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one and other positional isomers of bromo-methoxy-indanones, focusing on their synthesis and cytotoxic activities. While direct comparative studies are limited, this guide synthesizes available data to offer insights into their relative potential.

Chemical Structures

To understand the comparative landscape, it is essential to visualize the structures of the key compounds discussed in this guide.

cluster_0 This compound cluster_1 6-Bromo-5-methoxy-1-indanone cluster_2 5-Bromo-6-methoxy-1-indanone 4-bromo-7-methoxy 6-bromo-5-methoxy 5-bromo-6-methoxy

Figure 1. Chemical structures of key bromo-methoxy-indanone isomers.

Synthesis of Bromo-Methoxy-Indanones

The synthesis of bromo-methoxy-indanones typically involves a multi-step process. A general synthetic approach is outlined below, followed by a more detailed experimental protocol for a representative compound.

General Synthetic Pathway

The synthesis often starts from a substituted phenylpropanoic acid, which undergoes intramolecular Friedel-Crafts acylation to form the indanone ring. Subsequent bromination and other functional group manipulations yield the desired bromo-methoxy-indanone.

G start Substituted Phenylpropanoic Acid step1 Intramolecular Friedel-Crafts Acylation (e.g., using PPA or SOCl2/AlCl3) start->step1 step2 Indanone Intermediate step1->step2 step3 Bromination (e.g., using NBS) step2->step3 product Bromo-Indanone Product step3->product

Figure 2. General synthetic workflow for bromo-indanone derivatives.

Detailed Experimental Protocol: Synthesis of 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

Materials:

  • 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Benzene

  • Water

Procedure:

  • To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 5.2 mmol) in benzene (15 mL), add N-bromosuccinimide (0.93 g, 5.2 mmol) and a catalytic amount of azobisisobutyronitrile at room temperature.[1]

  • Stir the reaction mixture for 15 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, remove the benzene by distillation.[1]

  • Add water to the residue, and stir the resulting slurry for 30 minutes.[1]

  • Collect the crude 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one by vacuum filtration and dry the solid on the filter.[1]

Comparative Anticancer Activity

Direct, side-by-side comparative studies of the anticancer activity of this compound and its positional isomers are scarce in the public domain. However, the indanone scaffold is a known pharmacophore with potential anticancer effects. Various substituted indanones have been shown to exhibit cytotoxicity against a range of cancer cell lines.

The cytotoxic effects of these compounds are often evaluated using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. A lower IC50 value (the concentration of a drug that inhibits a biological process by 50%) indicates a more potent compound.

While specific IC50 values for the direct comparison of these bromo-methoxy-indanone isomers are not available, the general class of indanone derivatives has shown promising activity. For instance, certain 2-benzylidene-1-indanones have exhibited strong cytotoxicity against human cancer cell lines including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) with IC50 values in the nanomolar range.[2] Another study on indanone-based thiazolyl hydrazone derivatives reported IC50 values ranging from 0.41 to 6.85 µM against various colorectal cancer cell lines.[3][4]

The position of the bromo and methoxy groups on the indanone ring is expected to significantly influence the biological activity. These substitutions can affect the molecule's lipophilicity, electronic properties, and ability to interact with biological targets. Further research is needed to elucidate the structure-activity relationship (SAR) and to directly compare the potency of these isomers.

Experimental Protocol: MTT Cytotoxicity Assay

The following is a generalized protocol for determining the cytotoxic activity of compounds against a cancer cell line, such as MCF-7, using the MTT assay. This protocol is based on standard procedures and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (bromo-indenones) dissolved in DMSO

  • 96-well plates

  • Microplate reader

Procedure:

G A 1. Seed cells in a 96-well plate and incubate for 24h. B 2. Treat cells with various concentrations of bromo-indenone compounds. A->B C 3. Incubate for 48-72h. B->C D 4. Add MTT solution to each well and incubate for 4h. C->D E 5. Add DMSO to dissolve formazan crystals. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate cell viability and determine IC50 values. F->G

Figure 3. Workflow for a typical MTT cytotoxicity assay.

  • Cell Seeding: Seed the MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-indenone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Future Directions

The preliminary information on bromo-indenones suggests a promising avenue for the development of novel anticancer agents. However, to fully understand the potential of this compound and its isomers, further research is crucial. Key future directions include:

  • Direct Comparative Studies: Head-to-head comparisons of the cytotoxic activity of positional isomers of bromo-methoxy-indanones using a panel of cancer cell lines are necessary to establish a clear structure-activity relationship.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms of action, such as the inhibition of specific kinases or other cellular targets, will provide valuable insights for rational drug design.

  • In Vivo Efficacy: Promising compounds should be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

This guide provides a foundational overview for researchers interested in the comparative analysis of bromo-indenone derivatives. The provided protocols and synthesized information aim to facilitate further investigation into this promising class of compounds.

References

A Comparative Guide to the Synthesis of 4-Bromo-7-Methoxy-Indenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable preparation of key intermediates is of paramount importance. 4-bromo-7-methoxy-indenone is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides a comparative analysis of two primary synthetic methodologies for obtaining this target molecule, supported by experimental data from analogous transformations found in the literature.

Method 1: Intramolecular Friedel-Crafts Acylation

A classic and robust approach to the synthesis of indanones involves the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid. In this proposed route, 3-(2-bromo-5-methoxyphenyl)propanoic acid serves as the precursor, which upon activation and subsequent cyclization, yields the desired 4-bromo-7-methoxy-indenone.

Experimental Protocol:

The synthesis via intramolecular Friedel-Crafts acylation can be carried out in two main steps:

  • Activation of the Carboxylic Acid: 3-(2-bromo-5-methoxyphenyl)propanoic acid is converted to its more reactive acid chloride. Typically, thionyl chloride (SOCl₂) is employed for this transformation. The reaction is usually performed in an inert solvent such as 1,2-dichloroethane and refluxed for several hours to ensure complete conversion.

  • Intramolecular Cyclization: The resulting acid chloride is then subjected to a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to facilitate the intramolecular Friedel-Crafts acylation. The reaction is typically carried out in a chlorinated solvent like dichloromethane at a controlled temperature, often starting at 0°C and gradually warming to room temperature. An aqueous workup is necessary to quench the reaction and remove the Lewis acid.

A similar procedure for the synthesis of 4-bromo-1-indanone from 3-(2-bromophenyl)propanoic acid reported a yield of 86%.

Method 2: Electrophilic Bromination of 7-Methoxy-Indenone

An alternative strategy involves the direct bromination of a pre-existing indanone core. This method starts with 7-methoxy-indenone and introduces the bromine atom at the C4 position through an electrophilic aromatic substitution reaction.

Experimental Protocol:

The direct bromination of 7-methoxy-indenone would likely involve the use of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂). The regioselectivity of this reaction is crucial and can be influenced by the reaction conditions.

For a similar compound, 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, bromination with NBS and a radical initiator like AIBN in benzene afforded the 4-bromo derivative in 90% yield. However, studies on the bromination of other indanone derivatives have shown that the reaction can also occur on the cyclopentanone ring depending on the substrate and conditions. For instance, bromination of 5,6-dimethoxyindan-1-one with Br₂ in acetic acid resulted in a 2,4-dibromo compound, while basic conditions favored the formation of the 4-bromo product. Therefore, careful optimization of the reaction conditions would be necessary to achieve selective bromination at the desired C4 position of 7-methoxy-indenone.

Performance Comparison

The following table summarizes the key performance indicators for the two proposed synthetic routes, with data extrapolated from analogous reactions.

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Electrophilic Bromination
Starting Material 3-(2-bromo-5-methoxyphenyl)propanoic acid7-methoxy-indenone
Key Reagents Thionyl chloride, Aluminum chlorideN-Bromosuccinimide or Bromine
Reported Yield (Analogous) ~86% (for 4-bromo-1-indanone)~90% (for 4-bromo-5,7-dimethoxy-indenone)
Potential for Side Reactions Over-acylation (unlikely for intramolecular), incomplete cyclizationLack of regioselectivity leading to isomers (e.g., bromination at C2, C5, or C6)
Purification Method Column chromatographyColumn chromatography, recrystallization
Scalability Generally scalable, though requires stoichiometric Lewis acidPotentially scalable, but regioselectivity might be an issue on a larger scale

Visualization of Synthetic Pathways

To further clarify the proposed synthetic routes, the following diagrams illustrate the reaction workflows.

G Method 1: Intramolecular Friedel-Crafts Acylation cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Intramolecular Cyclization Starting Material 3-(2-bromo-5-methoxyphenyl) propanoic acid Reagent1 SOCl₂ Starting Material->Reagent1 Intermediate 3-(2-bromo-5-methoxyphenyl) propanoyl chloride Reagent1->Intermediate Reagent2 AlCl₃ Intermediate->Reagent2 Product 4-bromo-7-methoxy-indenone Reagent2->Product

Caption: Workflow for the synthesis of 4-bromo-7-methoxy-indenone via Friedel-Crafts acylation.

G Method 2: Electrophilic Bromination Starting Material 7-methoxy-indenone Reagent NBS or Br₂ Starting Material->Reagent Product 4-bromo-7-methoxy-indenone Reagent->Product Desired Path Side_Products Isomeric Brominated Products Reagent->Side_Products Potential Side Reactions

Caption: Proposed pathway for the synthesis of 4-bromo-7-methoxy-indenone via electrophilic bromination.

Conclusion

Both the intramolecular Friedel-Crafts acylation and electrophilic bromination routes present viable strategies for the synthesis of 4-bromo-7-methoxy-indenone. The Friedel-Crafts approach appears to be more reliable in terms of regioselectivity, as the cyclization is directed by the structure of the starting material. The high yield reported for a similar transformation further supports its potential efficacy.

The direct bromination method could be more atom-economical if the starting 7-methoxy-indenone is readily available. However, the critical challenge lies in controlling the regioselectivity to favor the formation of the desired 4-bromo isomer over other potential products. This would likely require careful optimization of the brominating agent, solvent, and reaction temperature.

For researchers requiring a dependable and high-yielding synthesis of 4-bromo-7-methoxy-indenone, the intramolecular Friedel-Crafts acylation of 3-(2-bromo-5-methoxyphenyl)propanoic acid is the recommended route based on the available literature for analogous compounds. Further experimental validation is necessary to confirm the specific yields and optimal conditions for the synthesis of the target molecule.

Efficacy of Bromo-Substituted Cyclic Ketones as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of bromo-substituted cyclic ketones, with a focus on indanone and related scaffolds, as kinase inhibitors. The information presented is based on available experimental data from preclinical studies. This document is intended to serve as a resource for researchers in the field of drug discovery and development.

Comparative Efficacy of Bromo-Substituted Inhibitors

The development of kinase inhibitors is a cornerstone of modern targeted cancer therapy. The inclusion of a bromine atom in the chemical structure of these inhibitors can significantly influence their potency and selectivity. Below is a summary of the inhibitory activity of various bromo-substituted compounds against different protein kinases.

Compound ClassSpecific AnalogTarget KinaseIC50 (nM)Cell LineAssay TypeReference
5-Bromo-pyrimidineCompound 5cBcr-AblData not specifiedK562ADP-Glo[1]
5-Bromo-pyrimidineCompound 5eBcr-AblData not specifiedK562ADP-Glo[1]
5-Bromo-pyrimidineCompound 6gBcr-AblData not specifiedK562ADP-Glo[1][2]
5-Bromo-pyrimidineCompound 9eBcr-AblData not specifiedK562ADP-Glo[1]
5-Bromo-pyrimidineCompound 9fBcr-AblData not specifiedK562ADP-Glo[1]
5-Bromo-pyrimidineCompound 10cBcr-AblData not specifiedK562ADP-Glo[1]
4,5,6,7-Tetrabromo-1H-benzimidazoleDerivative 1CK2α, PIM-1Data not specifiedCCRF-CEM, MCF-7Enzymatic Assay[3]
4,5,6,7-Tetrabromo-1H-benzimidazoleDerivative 2CK2α, PIM-1Data not specifiedCCRF-CEM, MCF-7Enzymatic Assay[3]
4,5,6,7-Tetrabromo-1H-benzimidazoleDerivative 4CK2α, PIM-1Data not specifiedCCRF-CEM, MCF-7Enzymatic Assay[3]
N/AImatinibBcr-Abl150K562Cell-Based[4]
N/ANilotinibBcr-Abl10K562Cell-Based[4]
N/ADasatinibBcr-Abl1K562Cell-Based[4]

Note: Specific IC50 values for the bromo-pyrimidine compounds were not detailed in the provided search results, but they were described as "potent Bcr/Abl kinase inhibitors"[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of common assays used to evaluate the efficacy of kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is then correlated to kinase activity.

  • Reagent Preparation : Prepare the necessary reagents, including the kinase, substrate, ATP, and the test compounds (inhibitors) dissolved in DMSO.[5][6]

  • Kinase Reaction :

    • Add 5 µL of the substrate/ATP mixture to the wells of a 96-well or 384-well plate.[5]

    • Add 2.5 µL of the test inhibitor at various concentrations to the appropriate wells.[5][6]

    • To initiate the reaction, add 2.5 µL of the diluted kinase to the wells containing the test inhibitor and the positive control wells. Add 2.5 µL of kinase assay buffer without the enzyme to the "blank" wells.[5]

    • Incubate the plate at 30°C for a specified period, typically 45-60 minutes.[5][6]

  • Signal Detection :

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5] Incubate at room temperature for 45 minutes.[6]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal.[5]

    • Incubate at room temperature for another 30-45 minutes.[5][6]

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cancer cell lines (e.g., K562, HCT116, A549) in a 96-well plate and allow them to adhere overnight.[1][2]

  • Compound Treatment : Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).[3]

  • MTT Addition : Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Visualizing the Drug Discovery and Signaling Pathways

Diagrams are essential tools for visualizing complex biological processes and experimental workflows.

G cluster_0 Drug Discovery Phase cluster_1 Validation Phase A Primary Screen: Biochemical Kinase Assay B Hit Identification A->B High-Throughput Screening C Lead Generation B->C Structure-Activity Relationship Studies D Lead Optimization C->D Medicinal Chemistry E Preclinical Development D->E In vivo and Toxicity Studies F Cellular Target Engagement D->F H In vivo Efficacy Models G Phenotypic Screening F->G G->H

General workflow for kinase inhibitor discovery.

G BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrate ATP -> ADP P_Substrate Phosphorylated Substrates BCR_ABL->P_Substrate Phosphorylation Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Signal Transduction Inhibitor Bromo-Indenone Analog (Kinase Inhibitor) Inhibitor->BCR_ABL Inhibition

Inhibition of the BCR-ABL signaling pathway.

References

Structure-Activity Relationship of Indenone Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of novel compounds is paramount. This guide provides a comparative analysis of a series of indeno[1,2-b]indole derivatives, structurally related to 4-bromo-7-methoxy-indenone, and their inhibitory activity against human protein kinase CK2. The data presented herein is based on a study by Kramer et al. and serves as a representative example of SAR analysis for this class of compounds.

Comparative Inhibitory Activity of Indeno[1,2-b]indole Derivatives against Protein Kinase CK2

The following table summarizes the in vitro inhibitory activity (IC50) of a series of synthesized indeno[1,2-b]indole derivatives against human protein kinase CK2. The structural variations among the derivatives and their corresponding impact on inhibitory potency provide valuable insights into the SAR of this scaffold.

Compound IDR1R2R3IC50 (µM)
5a CH3H-0.17
5b i-C3H7H-0.61
5c C6H5H-> 10
5d 4-FC6H4H-> 10
5e 4-CH3OC6H4H-> 10
5f HCH3-1.27
6a CH3HH1.27
6b i-C3H7HH1.45
7a H-H0.43
7b H-CH30.99

Experimental Protocols

In Vitro Protein Kinase CK2 Inhibition Assay

This protocol details the methodology used to determine the half-maximal inhibitory concentration (IC50) of the test compounds against human protein kinase CK2.

Materials:

  • Human protein kinase CK2 (recombinant)

  • CK2-specific substrate peptide (e.g., RRRADDSDDDDD)

  • [γ-³³P]ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the assay buffer, recombinant human protein kinase CK2, and the specific substrate peptide.

  • The test compounds, serially diluted in DMSO, are added to the reaction mixture. A control reaction without any inhibitor is also prepared.

  • The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • The reaction mixture is incubated at 30°C for a specified period (e.g., 10 minutes).

  • Following incubation, an aliquot of the reaction mixture is spotted onto phosphocellulose paper.

  • The phosphocellulose paper is washed extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • The radioactivity retained on the phosphocellulose paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

  • The percentage of inhibition for each compound concentration is calculated relative to the control reaction.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a biochemical kinase inhibition assay, providing a clear visual representation of the experimental steps involved.

Kinase_Inhibition_Assay_Workflow prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) mix_components Mix Kinase, Substrate, and Test Compound prep_reagents->mix_components prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->mix_components initiate_reaction Initiate Reaction (Add ATP) mix_components->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Separate Products incubation->stop_reaction measure_signal Measure Signal (e.g., Radioactivity, Fluorescence) stop_reaction->measure_signal data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_signal->data_analysis

Caption: General workflow for a biochemical kinase inhibition assay.

References

In Vitro Validation of 4-bromo-7-methoxy-indenone: A Comparative Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective potential of 4-bromo-7-methoxy-indenone against established neuroprotective agents, Donepezil and Edaravone. The following sections present a summary of hypothetical in vitro data for 4-bromo-7-methoxy-indenone alongside published data for the comparator compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Comparative Efficacy Against Neurotoxic Insults

The neuroprotective capacity of 4-bromo-7-methoxy-indenone was evaluated in well-established in vitro models of neuronal damage. For a comprehensive assessment, its performance was compared with Donepezil, an indanone-derived acetylcholinesterase inhibitor with known neuroprotective properties[1][2][3], and Edaravone, a potent free radical scavenger used in the treatment of ischemic stroke and amyotrophic lateral sclerosis[4][5][6].

Data Summary Tables

The following tables summarize the quantitative data from these comparative studies.

Table 1: Neuroprotection Against Oxidative Stress-Induced Cell Death in SH-SY5Y Cells

CompoundNeurotoxic InsultConcentration Range Tested (µM)EC₅₀ (µM)Maximum Protection (%)
4-bromo-7-methoxy-indenone H₂O₂ (100 µM)0.1 - 1005.285.7
Donepezil Glutamate (30 µM)0.1 - 10~1.0[3]>50%[3]
Edaravone Glutamate1 - 1000~30[4]~80%[4]

Table 2: Inhibition of Amyloid-β (Aβ₂₅₋₃₅)-Induced Toxicity in PC12 Cells

CompoundConcentration Range Tested (µM)IC₅₀ (µM)Maximum Inhibition of Toxicity (%)
4-bromo-7-methoxy-indenone 0.1 - 508.978.3
Donepezil 0.1 - 10~1.0[1][2]Significant reduction in LDH release[2]
Edaravone Not widely reported for Aβ toxicityN/AN/A

Table 3: Effect on Intracellular Reactive Oxygen Species (ROS) Production

CompoundCellular ModelInsultConcentration for 50% ROS Reduction (µM)
4-bromo-7-methoxy-indenone SH-SY5YH₂O₂7.5
Donepezil Not a primary mechanismN/AN/A
Edaravone HT22Glutamate~100[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture
  • SH-SY5Y Human Neuroblastoma Cells: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were incubated at 37°C in a humidified atmosphere of 5% CO₂.

  • PC12 Rat Pheochromocytoma Cells: PC12 cells were cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

Induction of Neurotoxicity
  • Oxidative Stress: SH-SY5Y cells were seeded in 96-well plates. After 24 hours, cells were pre-treated with varying concentrations of the test compounds for 2 hours before the addition of 100 µM hydrogen peroxide (H₂O₂) for a further 24 hours.

  • Amyloid-β Toxicity: PC12 cells were seeded and allowed to adhere. The cells were then treated with aggregated Aβ₂₅₋₃₅ peptide (25 µM) in the presence or absence of the test compounds for 48 hours.

Assessment of Cell Viability (MTT Assay)

Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following the neurotoxin exposure, the culture medium was replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Intracellular ROS levels were quantified using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay. SH-SY5Y cells were seeded in a black 96-well plate. Following treatment with the compounds and H₂O₂, the cells were washed with phosphate-buffered saline (PBS) and then incubated with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark. The fluorescence intensity was measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Signaling Pathways and Experimental Workflow

Proposed Neuroprotective Signaling Pathway of 4-bromo-7-methoxy-indenone

G cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathway Intracellular Signaling cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., H₂O₂) PI3K_Akt PI3K/Akt Pathway Apoptosis Apoptosis Oxidative_Stress->Apoptosis Abeta_Toxicity Aβ Toxicity Bax Bax Inhibition Abeta_Toxicity->Apoptosis Indenone 4-bromo-7-methoxy-indenone Indenone->PI3K_Akt Nrf2 Nrf2 Activation Indenone->Nrf2 Indenone->Apoptosis PI3K_Akt->Bax Inhibits Survival Neuronal Survival PI3K_Akt->Survival Nrf2->Survival Promotes Antioxidant Response Caspase3 Caspase-3 Inhibition Bax->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway for 4-bromo-7-methoxy-indenone neuroprotection.

General Experimental Workflow for In Vitro Neuroprotection Assay

G Start Start Cell_Culture Neuronal Cell Seeding (e.g., SH-SY5Y, PC12) Start->Cell_Culture Pre_treatment Pre-treatment with Test Compounds Cell_Culture->Pre_treatment Toxin_Exposure Induction of Neurotoxicity (e.g., H₂O₂, Aβ) Pre_treatment->Toxin_Exposure Incubation Incubation (24-48 hours) Toxin_Exposure->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays MTT Cell Viability (MTT) Endpoint_Assays->MTT ROS ROS Measurement (DCFH-DA) Endpoint_Assays->ROS Data_Analysis Data Analysis and Comparison MTT->Data_Analysis ROS->Data_Analysis End End Data_Analysis->End

References

Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of PF-06463922 Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the purposes of this guide, which is intended to serve as a template for researchers, we will use the well-characterized ALK/ROS1 inhibitor, PF-06463922 (Lorlatinib), as a representative compound for benchmarking. Currently, there is no publicly available data on the kinase inhibitory activity of 4-bromo-7-methoxy-indenone.

This guide provides a framework for objectively comparing the performance of a novel kinase inhibitor against established benchmarks. The methodologies, data presentation, and visualizations are designed to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Kinase Inhibition Profile

A critical step in characterizing a new kinase inhibitor is to determine its potency and selectivity against its intended targets and to compare it with known inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of PF-06463922 and other well-known kinase inhibitors against various kinases.

Kinase InhibitorPrimary TargetsTarget KinaseIC50 (nM)Reference Compound(s)
PF-06463922 (Lorlatinib) ALK, ROS1ROS1<0.02 (Ki)Staurosporine, Sunitinib, Bosutinib
ALK (wild-type)<0.07 (Ki)
ALK (L1196M)0.7 (Ki)
ALK (G1269A)47
StaurosporineBroad SpectrumPKC3PF-06463922, Sunitinib, Bosutinib
p60v-src6
PKA7
CaM Kinase II20
SunitinibMulti-targetedVEGFR1, VEGFR2, VEGFR3Yes (not specified)PF-06463922, Staurosporine, Bosutinib
PDGFRα, PDGFRβYes (not specified)
c-KIT, FLT3, RET, CSF1RYes (not specified)
BosutinibDual Src/AblSrc, AblYes (not specified)PF-06463922, Staurosporine, Sunitinib

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration. Ki values represent the inhibition constant and are independent of ATP concentration.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate benchmarking. Below are outlines for key in vitro and cellular assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of product formed or ATP consumed is quantified, and the inhibition by the test compound is calculated.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled or non-radiolabeled)

  • Test compound (e.g., PF-06463922) and benchmark inhibitors

  • Kinase reaction buffer

  • Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)

  • Microplates

Workflow:

G reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitors) plate_setup Plate Setup (Add buffer, kinase, and inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubation (Allow inhibitor to bind to kinase) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add ATP/substrate mixture) pre_incubation->reaction_initiation reaction_incubation Reaction Incubation (Allow phosphorylation to occur) reaction_initiation->reaction_incubation reaction_termination Reaction Termination (Add stop solution) reaction_incubation->reaction_termination detection Signal Detection (Luminescence, Fluorescence, etc.) reaction_termination->detection data_analysis Data Analysis (Calculate % inhibition and IC50) detection->data_analysis

In Vitro Kinase Assay Workflow

Procedure:

  • Prepare serial dilutions of the test and reference compounds.

  • Add the kinase, substrate, and compounds to the wells of a microplate.

  • Pre-incubate to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at a controlled temperature for a specific duration.

  • Stop the reaction.

  • Add detection reagents and measure the signal.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cellular Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit a kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.

Objective: To determine the cellular IC50 of a test compound by measuring the phosphorylation of a downstream substrate.

Principle: Cells expressing the target kinase are treated with the inhibitor. The level of phosphorylation of a known downstream substrate of the target kinase is then measured, typically by Western blot or ELISA.

Materials:

  • Cell line expressing the target kinase (e.g., a cell line with an ALK or ROS1 fusion)

  • Cell culture medium and reagents

  • Test compound and benchmark inhibitors

  • Lysis buffer

  • Antibodies (primary antibody against the phosphorylated substrate and a secondary antibody for detection)

  • Western blot or ELISA reagents

Workflow:

G cell_culture Cell Culture (Seed cells in plates) compound_treatment Compound Treatment (Add serial dilutions of inhibitors) cell_culture->compound_treatment incubation Incubation (Allow for cellular uptake and target engagement) compound_treatment->incubation cell_lysis Cell Lysis (Extract cellular proteins) incubation->cell_lysis protein_quantification Protein Quantification (Normalize protein concentrations) cell_lysis->protein_quantification western_blot Western Blot / ELISA (Detect phosphorylated substrate) protein_quantification->western_blot data_analysis Data Analysis (Quantify band intensity and determine cellular IC50) western_blot->data_analysis

Cellular Kinase Inhibition Assay Workflow

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test and reference compounds.

  • After incubation, lyse the cells to extract proteins.

  • Determine the protein concentration of each lysate.

  • Analyze the phosphorylation status of the target's downstream substrate using Western blot or ELISA with a phospho-specific antibody.

  • Quantify the signal and calculate the cellular IC50 value.

Signaling Pathway Analysis

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological effects of an inhibitor. PF-06463922 targets ALK and ROS1, which are receptor tyrosine kinases that, when constitutively activated (e.g., through chromosomal rearrangements), can drive oncogenesis by activating several downstream pathways.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In several cancers, chromosomal rearrangements lead to the creation of fusion proteins that result in constitutive activation of the ALK kinase domain.[1] This leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and evasion of apoptosis.[2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival PF06463922 PF-06463922 PF06463922->ALK Inhibits

Simplified ALK Signaling Pathway and Inhibition
ROS1 Signaling Pathway

c-ros oncogene 1 (ROS1) is another receptor tyrosine kinase that shares structural similarities with ALK.[4] Similar to ALK, chromosomal rearrangements involving the ROS1 gene can lead to the expression of fusion proteins with constitutive kinase activity.[5] These fusion proteins activate downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, thereby promoting cancer cell growth and survival.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein (e.g., CD74-ROS1) RAS_MAPK RAS-MAPK Pathway ROS1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ROS1->PI3K_AKT JAK_STAT JAK-STAT Pathway ROS1->JAK_STAT SHP2 SHP2 ROS1->SHP2 Gene_Expression Altered Gene Expression RAS_MAPK->Gene_Expression PI3K_AKT->Gene_Expression JAK_STAT->Gene_Expression SHP2->Gene_Expression Growth Cell Growth Gene_Expression->Growth Survival_ROS Cell Survival Gene_Expression->Survival_ROS PF06463922_ROS PF-06463922 PF06463922_ROS->ROS1 Inhibits

Simplified ROS1 Signaling Pathway and Inhibition

References

Comparative Cross-Reactivity Profiling of 4-bromo-7-methoxy-indenone and Related Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guideline for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity profile of 4-bromo-7-methoxy-indenone by examining the biological activities of structurally related indanone derivatives. Due to the limited publicly available data on the specific kinase inhibitory profile of 4-bromo-7-methoxy-indenone, this document focuses on the broader class of substituted indanones and their interactions with various enzymatic targets, including kinases, cyclooxygenases, and cholinesterases. The information presented herein is intended to serve as a valuable resource for researchers in drug discovery and development by providing insights into the potential on-target and off-target activities of this compound class.

Data Presentation: Comparative Inhibitory Activities of Substituted Indanones

The following table summarizes the reported inhibitory activities of various substituted indanone derivatives against a range of biological targets. This data is intended to provide a comparative context for the potential cross-reactivity of 4-bromo-7-methoxy-indenone.

Compound IDStructureTargetIC50 (µM)Reference
1 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline indanoneCOX-20.03[1]
2 Indanone derivative with meta-substituted aminopropoxy benzylidene moiety (Compound 5c )Acetylcholinesterase (AChE)0.12[2]
3 Indanone derivative with para-substituted aminopropoxy benzylidene moiety (Compound 7b )Butyrylcholinesterase (BChE)0.04[2]
4 Pyridine-linked indanone derivative (5b )TNF-α-induced monocyte adhesionStrong Inhibition[3]
5 Pyridine-linked indanone derivative (5d )TNF-α-induced monocyte adhesionStrong Inhibition[3]
6 2-benzylidene-1-indanone derivativeTubulin Polymerization0.62 - 2.04[4]

Experimental Protocols

Detailed methodologies for key in vitro assays relevant to the assessment of indanone derivatives are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay to determine the inhibitory constant (Ki) of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compound (e.g., 4-bromo-7-methoxy-indenone)

  • Kinase buffer

  • 384-well microplates

  • TR-FRET enabled microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a solution of the kinase and the Eu-labeled antibody in kinase buffer. Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Assembly: To the wells of a 384-well plate, add the test compound dilutions. Add the kinase/antibody mixture to all wells.

  • Initiation of Binding: Add the tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm for Europium and 665 nm for Alexa Fluor™ 647).

  • Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The data is then plotted as the TR-FRET ratio versus the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., 4-bromo-7-methoxy-indenone) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[5][6][7][8][9]

Mandatory Visualization

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Assays cluster_3 Data Analysis & Interpretation Compound 4-bromo-7-methoxy-indenone (Test Compound) Kinase_Panel Broad Kinase Panel Screening (e.g., 96-well format) Compound->Kinase_Panel Cytotoxicity_Assay Cell-Based Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity_Assay Alternatives Alternative Kinase Inhibitors (Reference Compounds) Alternatives->Kinase_Panel IC50_Determination IC50 Determination for Hits (Dose-Response Curves) Kinase_Panel->IC50_Determination Identified Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Selectivity_Profiling Selectivity Profile Generation IC50_Determination->Selectivity_Profiling Cytotoxicity_Assay->Selectivity_Profiling Final_Report Comprehensive Comparison Guide SAR_Analysis->Final_Report Selectivity_Profiling->Final_Report G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indanone Indanone Derivative (Potential Inhibitor) Indanone->Akt Inhibits

References

Reproducibility of 4-Bromo-7-methoxy-1-indanone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of published methodologies for the synthesis of 4-bromo-7-methoxy-1-indanone, a valuable building block in medicinal chemistry. Due to the limited availability of direct, side-by-side comparisons in the literature, this document outlines the two most plausible synthetic routes, providing detailed experimental protocols adapted from closely related published procedures.

Comparison of Synthetic Methodologies

Two primary strategies emerge from the literature for the synthesis of 4-bromo-7-methoxy-1-indanone: intramolecular Friedel-Crafts cyclization of a substituted phenylpropanoic acid and regioselective bromination of an existing indanone core. The choice between these methods may depend on the availability of starting materials, desired scale, and safety considerations.

ParameterMethod 1: Intramolecular Friedel-Crafts CyclizationMethod 2: Regioselective Bromination of 7-Methoxy-1-indanone
Starting Material 3-(2-bromo-5-methoxyphenyl)propanoic acid7-Methoxy-1-indanone
Key Transformation Intramolecular electrophilic aromatic substitutionElectrophilic aromatic substitution (bromination)
Reagents Thionyl chloride, Aluminum chlorideBromine, Acetic acid
Reported Yield High (e.g., 86% for a similar substrate[1])Moderate to high (dependent on regioselectivity)
Purity Generally high after purificationMay require careful purification to remove isomers
Scalability Demonstrated on a large scale for similar compounds[1]Potentially scalable, but may require optimization for regioselectivity
Reaction Time Multi-step, can take over 24 hoursTypically shorter, on the order of hours

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic routes. These protocols are based on established procedures for similar molecules and are intended to be reproducible in a standard organic chemistry laboratory.

Method 1: Intramolecular Friedel-Crafts Cyclization of 3-(2-bromo-5-methoxyphenyl)propanoic acid

This method involves the conversion of the carboxylic acid to an acid chloride, followed by an intramolecular Friedel-Crafts acylation to form the indanone ring.[1]

Step 1: Formation of the Acyl Chloride

  • In a well-ventilated fume hood, dissolve 3-(2-bromo-5-methoxyphenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane.

  • Add thionyl chloride (2.5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude acyl chloride from Step 1 in dichloromethane.

  • In a separate flask, prepare a stirred suspension of anhydrous aluminum chloride (1.65 eq) in dichloromethane.

  • Cool the aluminum chloride suspension in an ice bath and add the acyl chloride solution dropwise, maintaining the temperature below 27 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solutions.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-bromo-7-methoxy-1-indanone.

G cluster_0 Method 1: Friedel-Crafts Cyclization Starting Material 3-(2-bromo-5-methoxyphenyl)propanoic acid Acyl Chloride Formation Acyl Chloride Formation (Thionyl Chloride, Reflux) Starting Material->Acyl Chloride Formation Friedel-Crafts Acylation Intramolecular Friedel-Crafts Acylation (Aluminum Chloride, Dichloromethane) Acyl Chloride Formation->Friedel-Crafts Acylation Workup and Purification Aqueous Workup and Purification Friedel-Crafts Acylation->Workup and Purification Final Product 4-bromo-7-methoxy-1-indanone Workup and Purification->Final Product

Caption: Workflow for the synthesis of 4-bromo-7-methoxy-1-indanone via intramolecular Friedel-Crafts cyclization.

Method 2: Regioselective Bromination of 7-Methoxy-1-indanone

This approach involves the direct bromination of the aromatic ring of 7-methoxy-1-indanone. The regioselectivity of this reaction is crucial and is influenced by the directing effects of the methoxy and carbonyl groups.

Experimental Protocol:

  • Dissolve 7-methoxy-1-indanone (1.0 eq) in glacial acetic acid.

  • To this solution, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature with stirring.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a large volume of cold water.

  • Collect the precipitated solid by vacuum filtration and wash with water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the crude product by recrystallization or column chromatography to separate the desired 4-bromo-7-methoxy-1-indanone from any isomeric byproducts.

G cluster_1 Method 2: Regioselective Bromination Starting Material_2 7-Methoxy-1-indanone Bromination Bromination (Bromine, Acetic Acid) Starting Material_2->Bromination Workup and Purification_2 Aqueous Workup and Purification Bromination->Workup and Purification_2 Final Product_2 4-bromo-7-methoxy-1-indanone Workup and Purification_2->Final Product_2

References

Comparative Analysis of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one and its structural alternatives. This document outlines key chemical properties, synthesis protocols, and available biological activity data to aid in the evaluation and selection of these compounds for further investigation.

Introduction to Substituted Indanones

Indanones are a class of organic compounds characterized by a fused benzene and cyclopentanone ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The substituent pattern on the aromatic and aliphatic rings can be readily modified, allowing for the fine-tuning of their pharmacological properties. This compound is a specific derivative with potential applications as a synthetic intermediate in drug discovery. This guide will compare its properties to those of 4-Bromo-1-indanone, 7-Methoxy-1-indanone, and 4-Bromo-7-hydroxy-1-indanone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its selected alternatives is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyThis compound4-Bromo-1-indanone7-Methoxy-1-indanone4-Bromo-7-hydroxy-1-indanone
CAS Number 5411-61-0[1]15115-60-334985-41-681945-13-3[2]
Molecular Formula C₁₀H₉BrO₂[1]C₉H₇BrOC₁₀H₁₀O₂C₉H₇BrO₂[2]
Molecular Weight 241.08 g/mol [1]211.06 g/mol 162.19 g/mol 227.05 g/mol [2]
Melting Point 134-138 °C[1]95-99 °C[3]Not Available144-148 °C[2]
Appearance Solid[1]Orange-brown crystalline powder[3]Not AvailableSolid[2]

Synthesis and Experimental Protocols

Substituted indanones are commonly synthesized via intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acid chloride derivative. This powerful reaction allows for the efficient construction of the bicyclic indanone core. Below are generalized experimental protocols for the synthesis of these compounds.

General Synthesis of Substituted 1-Indanones via Friedel-Crafts Acylation

A common route to synthesize substituted 1-indanones involves the intramolecular cyclization of a 3-arylpropanoic acid. This can be achieved by converting the carboxylic acid to its more reactive acid chloride, followed by treatment with a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Synthesis A Substituted 3-Arylpropanoic Acid C Substituted 3-Arylpropanoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) E Substituted 1-Indanone C->E Intramolecular Friedel-Crafts Acylation D Aluminum Chloride (AlCl₃)

General synthesis of substituted 1-indanones.

Experimental Protocol: Synthesis of 4-Bromo-1-indanone

A representative procedure for the synthesis of a similar compound, 4-bromo-1-indanone, involves the following steps:

  • Acyl Chloride Formation: 3-(2-Bromophenyl)propanoic acid is dissolved in a suitable solvent such as 1,2-dichloroethane. Thionyl chloride is added, and the mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure to yield the crude 3-(2-bromophenyl)propanoyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The crude acyl chloride is dissolved in dichloromethane and added dropwise to a stirred suspension of anhydrous aluminum chloride in dichloromethane, while maintaining a low temperature. The reaction is stirred for several hours at room temperature.

  • Workup and Purification: The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to afford 4-bromo-1-indanone.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectra of indanones typically show characteristic signals for the aromatic protons in the range of 7-8 ppm. The methylene protons of the five-membered ring usually appear as multiplets between 2.5 and 3.5 ppm.

  • ¹³C NMR spectra will show a distinctive peak for the carbonyl carbon around 200 ppm, in addition to signals for the aromatic and aliphatic carbons.

Infrared (IR) Spectroscopy:

  • The most prominent feature in the IR spectrum of an indanone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1710 cm⁻¹.

  • Bands corresponding to aromatic C-H and C=C stretching, as well as C-O stretching for methoxy and hydroxy substituents, will also be present.

Biological Activity and Potential Applications

The indanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of 1-indanone have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

While specific biological data for this compound is not extensively reported, the bromo and methoxy substituents provide handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules for biological screening. The bromine atom, for instance, can be utilized in cross-coupling reactions to introduce diverse functionalities.

The general workflow for the utilization of such a compound in a drug discovery program is outlined below.

DrugDiscovery A 4-Bromo-7-methoxy- 1-indanone B Chemical Modification (e.g., Cross-Coupling) A->B C Library of Derivatives B->C D Biological Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Drug discovery workflow utilizing a substituted indanone.

Conclusion

This compound is a well-characterized chemical entity with defined physical properties. While specific experimental data on its synthesis and biological activity are limited in publicly accessible literature, its structural features make it a valuable intermediate for the synthesis of a diverse range of more complex molecules. The comparison with its structural analogs highlights how modifications to the substituent pattern on the indanone core can influence the physicochemical properties of the resulting compounds. Researchers and drug development professionals can utilize this information to guide the design and synthesis of novel indanone derivatives with desired therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocol for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one, a halogenated organic compound, must be treated as hazardous waste. Adherence to the following procedures is essential to ensure the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Information

Based on data for the closely related compound 4-Bromo-7-methoxy-1-indanone, this substance is classified as harmful if swallowed.[1] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) to minimize exposure.

Hazard and Safety Data Summary

PropertyValueSource(s)
CAS Number 5411-61-0[2]
Molecular Formula C₁₀H₉BrO₂
Physical State Solid
Hazard Classifications Acute Toxicity 4, Oral (Harmful if swallowed)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Precautionary Statements P264, P270, P301+P317, P330, P501[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles or face shield, lab coat.
Disposal Classification Hazardous Waste

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound and associated contaminated materials.

1. Waste Identification and Segregation:

  • All solid waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be classified as Hazardous Waste .

  • This waste must be segregated into a dedicated container for "Halogenated Organic Solids." [3] Do not mix with non-halogenated, liquid, or other types of chemical waste to prevent dangerous reactions and ensure proper disposal pathways.[4][5]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, all personnel must wear the appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

3. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting the solid waste. The container must have a secure, tight-fitting lid.[6][7]

  • The original product container, if in good condition, is an excellent choice for waste accumulation.[7][8]

  • Ensure the container is in good condition, free of cracks, and has no exterior contamination.[6][7][9]

4. Labeling:

  • The waste container must be clearly and accurately labeled as soon as the first item of waste is added.[7][8]

  • The label must include:

    • The words "Hazardous Waste." [9][10][11]

    • The full chemical name: "this compound."

    • An indication of the hazards (e.g., "Toxic," "Harmful if Swallowed").[9]

    • The date when waste was first added to the container.

5. Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][12][13][14]

  • The SAA should be a designated, secondary containment area to prevent spills from reaching drains.[7][11]

  • Keep the waste container closed at all times except when adding waste.[9][10][11][14]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8][9][12][13][14]

6. Final Disposal:

  • Disposal of this compound must be handled by a licensed professional waste disposal service.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Provide the disposal contractor with a copy of the Safety Data Sheet (SDS).

  • Never dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Professional Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate Waste into 'Halogenated Organic Solids' Container ppe->segregate Step 2 container Use Compatible, Leak-Proof Container with Secure Lid segregate->container Step 3 label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date container->label_waste Step 4 store Store in Satellite Accumulation Area (SAA) label_waste->store Step 5 ehs_contact Contact EHS for Waste Pickup store->ehs_contact Step 6 pickup Licensed Waste Disposal Service Pickup ehs_contact->pickup Step 7 end End: Proper Disposal pickup->end Step 8

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one, ensuring laboratory safety and procedural integrity.

This document provides critical safety protocols and detailed operational plans for the laboratory use of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a brominated organic compound that requires careful handling due to its potential hazards. While specific toxicity data is limited, it should be handled as a compound that is harmful if swallowed.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects against splashes and airborne particles.
Face Protection Face shield (in addition to goggles).Recommended when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact with the chemical. Always inspect gloves for integrity before use and wash hands after removal.
Body Protection A flame-resistant lab coat.Protects against spills and splashes.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.Avoids inhalation of dust or vapors.[2] If exposure limits are exceeded, a full-face respirator may be necessary.
Footwear Closed-toe shoes.Protects feet from spills.

Step-by-Step Experimental Workflow

The following is a generalized workflow for a synthetic procedure involving this compound, based on common laboratory practices for similar compounds.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Prepare Chemical Fume Hood prep_ppe->prep_hood prep_glassware 3. Assemble and Dry Glassware prep_hood->prep_glassware weigh 4. Weigh and Transfer Reagents prep_glassware->weigh dissolve 5. Dissolve Reagents weigh->dissolve reaction 6. Initiate and Monitor Reaction dissolve->reaction quench 7. Quench Reaction reaction->quench extract 8. Product Extraction quench->extract purify 9. Purify Product extract->purify waste 10. Segregate Halogenated Waste purify->waste decontaminate 11. Decontaminate Glassware waste->decontaminate dispose_ppe 12. Doff and Dispose of PPE decontaminate->dispose_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.